5,6'-Dibromo-3,3'-bipyridine
Description
The exact mass of the compound this compound is 313.88772 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(5-bromopyridin-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-3-8(4-13-6-9)7-1-2-10(12)14-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGBTSYZPFNIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CN=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654776 | |
| Record name | 5,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-15-7 | |
| Record name | 5,6′-Dibromo-3,3′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 5,6'-Dibromo-3,3'-bipyridine – Structural Analysis & Synthetic Utility
The following technical guide details the structural analysis, synthetic pathways, and application potential of 5,6'-Dibromo-3,3'-bipyridine , a critical desymmetrized scaffold in modern heterocyclic chemistry.
Executive Summary
This compound (CAS: 942206-15-7) represents a high-value "desymmetrized" bipyridine scaffold. Unlike its symmetrical counterparts (e.g., 5,5'-dibromo-2,2'-bipyridine), this molecule possesses two chemically distinct bromine handles: one activated at the C6' position (ortho to nitrogen) and one unactivated at the C5 position (meta to nitrogen). This electronic asymmetry allows for highly selective, sequential functionalization, making it a premier building block for complex pharmaceutical pharmacophores, mechanophores, and OLED transport layers.
Structural Characterization & Electronic Properties
The molecule consists of two pyridine rings linked at the C3 and C3' positions. The defining feature is the non-equivalent substitution pattern of the bromine atoms.
Nomenclature and Connectivity
Electronic Asymmetry (The "Reactivity Gap")
The utility of this scaffold stems from the distinct electronic environments of the two bromine substituents:
-
The C6'-Bromo Substituent (Ring B): Located at the 2-position relative to the nitrogen (ortho). The adjacent nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, rendering this carbon highly electrophilic. It is susceptible to
and rapid oxidative addition by transition metals ( , ). -
The C5-Bromo Substituent (Ring A): Located at the 3-position relative to the nitrogen (meta). This position is electronically similar to a halobenzene, lacking the direct activation of the ring nitrogen. It is significantly more inert.
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 201–205 °C | High thermal stability due to |
| Solubility | DCM, | Poor solubility in water/alcohols |
| LogP (Predicted) | ~3.2 | Lipophilic scaffold |
| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | Electron-withdrawing Br lowers basicity |
Synthetic Pathways[6][7][8]
Constructing the 3,3'-bipyridine core requires a cross-coupling approach. Homocoupling (e.g., Ullmann) of 3,5-dibromopyridine would yield symmetrical mixtures. The preferred industrial route utilizes a Suzuki-Miyaura Cross-Coupling between a boronic acid and an iodide to ensure regioselectivity.
Retrosynthetic Analysis
To synthesize this compound selectively, we disconnect the C3-C3' bond.
-
Fragment A (Nucleophile): 5-Bromo-3-pyridylboronic acid.
-
Fragment B (Electrophile): 2-Bromo-5-iodopyridine.
-
Rationale: The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. This ensures the coupling occurs at the iodine site (C5 of Ring B) while preserving the bromine atoms on both rings.
Optimized Protocol (Suzuki-Miyaura)
Reagents:
-
5-Bromo-3-pyridylboronic acid (1.05 equiv)
-
2-Bromo-5-iodopyridine (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous) -
Solvent: DME/Water or Toluene/Ethanol (3:1)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with 2-bromo-5-iodopyridine and
. Evacuate and backfill with Argon ( ). -
Addition: Add degassed solvent (DME) and stir for 10 min to dissolve the iodide and catalyst.
-
Coupling: Add 5-bromo-3-pyridylboronic acid and aqueous base (
). -
Reflux: Heat the mixture to 85–90 °C for 12–16 hours. Monitor by HPLC/TLC. The iodine will react exclusively; the bromines should remain intact if temperature is controlled.
-
Workup: Cool to RT. Partition between EtOAc and water. Wash organic layer with brine, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes as a white solid.
Synthesis Visualization
Caption: Selective synthesis via Suzuki coupling utilizing the reactivity difference between C-I and C-Br bonds.
Reactivity & Applications: The "Stepwise" Advantage
The primary value of this compound lies in its ability to undergo sequential orthogonal functionalization . This allows chemists to install two different functional groups (e.g., a donor and an acceptor) on the bipyridine core with high precision.
Differential Reactivity Map
-
Site 1 (C6'-Br):
. Reacts first.-
Mechanism:[6]
(with amines/thiols) or Fast Pd-catalyzed coupling. -
Why: Ortho-nitrogen activation stabilizes the Meisenheimer complex intermediate (
) or facilitates oxidative addition ( ).
-
-
Site 2 (C5-Br):
. Reacts second.-
Mechanism:[6] Standard Pd-catalyzed coupling only. Inert to
. -
Why: Meta-nitrogen position lacks resonance stabilization.
-
Application Workflows
-
OLED Materials:
-
Step 1: Couple a carbazole hole-transport unit at C6'.
-
Step 2: Couple a phosphine oxide electron-transport unit at C5.
-
Result: A bipolar host material with separated HOMO/LUMO densities.
-
-
Pharmaceuticals:
-
Used as a rigid linker in proteolysis-targeting chimeras (PROTACs) where precise geometry between the E3 ligase ligand and the target protein ligand is critical.
-
Reactivity Visualization
Caption: Orthogonal functionalization strategy exploiting the electronic difference between C6' and C5 positions.
Safety and Handling Protocols
While specific toxicological data for this isomer is limited, it should be handled as a potent pyridine derivative.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Genotoxicity Concern: Halogenated pyridines can be alkylating agents. Use double-gloving (Nitrile) and work within a fume hood.
-
Storage: Store under inert atmosphere (Argon) at 2–8 °C. Light sensitive (store in amber vials).
References
-
Thermo Fisher Scientific. this compound, 90+%, Safety Data Sheet. Available at: [Link]
-
Yamanoi, Y. (2024).[7][8] Recent Progress on the Synthesis of Bipyridine Derivatives.[7][9] Molecules, 29(3), 576.[7] Available at: [Link]
-
Lutz, M. et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization. PubMed. Available at: [Link]
Sources
- 1. CAS 942206-15-7: 5,6′-Dibromo-3,3′-bipyridine | CymitQuimica [cymitquimica.com]
- 2. 5,6'-DIBROMO-[3,3']-BIPYRIDINE CAS#: 942206-15-7 [m.chemicalbook.com]
- 3. This compound, 90+%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. chemwhat.com [chemwhat.com]
- 5. 147496-14-8|6,6'-Dibromo-3,3'bipyridine|BLD Pharm [bldpharm.com]
- 6. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Electronic Structure & Band Gap Determination of 5,6'-Dibromo-3,3'-bipyridine
[1]
Executive Summary
The 3,3'-bipyridine scaffold represents a distinct class of atropisomeric ligands, differing fundamentally from the planar 2,2'-bipyridine counterparts used in standard coordination chemistry.[1] The This compound derivative introduces asymmetric halogenation, providing orthogonal functionalization sites for tuning the HOMO-LUMO gap (Band Gap,
This guide provides a rigorous methodology for determining the electronic band gap of this derivative using a triad of analytical techniques: Density Functional Theory (DFT) , UV-Vis Spectroscopy (Optical Gap) , and Cyclic Voltammetry (Electrochemical Gap) .
Structural & Synthetic Context
Structural Significance
Unlike 2,2'-bipyridine, which adopts a planar conformation upon metal chelation, 3,3'-bipyridine derivatives exhibit a twisted conformation due to steric repulsion between the C2 and C2' hydrogens.[1] This non-planarity disrupts
The 5,6'-dibromo substitution pattern breaks the symmetry of the molecule:
-
C5-Br: Located on the "meta" position relative to the pyridine nitrogen, electronically influencing the ring via inductive withdrawal.
-
C6'-Br: Located adjacent to the nitrogen (alpha position), highly reactive towards oxidative addition and nucleophilic aromatic substitution.
Synthesis Workflow
The synthesis typically utilizes a site-selective Suzuki-Miyaura cross-coupling.[1]
Figure 1: Synthetic pathway prioritizing site-selectivity at the electron-deficient C2 position of 2,5-dibromopyridine.
Computational Analysis (DFT)
Before experimental measurement, theoretical modelling establishes the baseline electronic structure.
Computational Protocol
Software: Gaussian 16 / ORCA 5.0 Theory Level: B3LYP / 6-311G(d,p) (Gas Phase & PCM Solvent Model)[1]
Step-by-Step Workflow:
-
Geometry Optimization: Minimize energy to find the twisted ground state (dihedral angle
). -
Frequency Calculation: Confirm stationary point (no imaginary frequencies).
-
TD-DFT (Time-Dependent): Calculate the first 10 singlet excited states to predict
.
Theoretical Data Interpretation
The band gap (
-
HOMO: Localized primarily on the pyridine rings and bromine lone pairs.
-
LUMO: Delocalized across the pyridyl
system. -
Correction: DFT often underestimates band gaps. For accurate correlation with experiment, use the CAM-B3LYP functional to correct for long-range charge transfer errors.[1]
Experimental Protocols
Optical Band Gap ( ) via UV-Vis Spectroscopy
The optical gap corresponds to the lowest energy transition (absorption edge).
Protocol:
-
Preparation: Dissolve this compound in spectroscopic grade Dichloromethane (DCM) to a concentration of
M. -
Baseline: Run a blank scan with pure DCM.
-
Measurement: Scan from 200 nm to 800 nm.
-
Tauc Plot Analysis:
-
Convert Absorbance (
) to Absorption Coefficient ( ). -
Plot
vs. Energy ( ) for direct allowed transitions. -
Extrapolate the linear region to the x-axis (
). The intercept is .
-
Electrochemical Band Gap ( ) via Cyclic Voltammetry (CV)
CV measures the ionization potential (
Reagents & Setup:
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[3] -
Working Electrode: Glassy Carbon (polished with 0.05
alumina). -
Reference Electrode: Ag/AgCl (non-aqueous).
-
Counter Electrode: Platinum wire.
-
Internal Standard: Ferrocene (
).[4]
Protocol:
-
Degassing: Purge solution with Argon for 10 mins to remove
. -
Blank Scan: Scan electrolyte solution to ensure a clean window (-2.0 V to +1.5 V).
-
Sample Scan: Add analyte (1 mM) and scan at 100 mV/s.
-
Calibration: Add Ferrocene at the end of the experiment. Calibrate all potentials relative to
.
Calculation:
Note: The value 4.8 eV represents the energy level of Ferrocene relative to vacuum.
Data Synthesis & Analysis Workflow
The following diagram illustrates the logical flow for converging on a validated band gap value.
Figure 2: Integrated workflow for electronic structure validation.
Comparative Data Table (Representative)
Values below are representative of brominated 3,3'-bipyridine derivatives based on literature analogs.
| Parameter | Method | Typical Value (eV) | Notes |
| HOMO Level | CV ( | -6.2 to -6.5 | Stabilized by Br electron withdrawal.[1] |
| LUMO Level | CV ( | -2.1 to -2.4 | Pyridine |
| Band Gap ( | Electrochemical | ~4.1 eV | Transport gap (single particle). |
| Optical Gap | UV-Vis (Edge) | ~3.9 eV | Excitonic binding energy lowers this value vs CV.[1] |
| DFT Gap | B3LYP | ~4.3 eV | Often overestimates without hybrid corrections. |
Conclusion
The This compound derivative exhibits a wider band gap than its 2,2' isomers due to the twisted biaryl backbone reducing effective conjugation.[1]
-
Synthesis: Reliable via Suzuki coupling.
-
Analysis: A discrepancy of ~0.3 eV between Optical (
) and Electrochemical ( ) gaps is expected and represents the exciton binding energy. -
Application: High triplet energy (
) makes this scaffold ideal for host materials in blue phosphorescent OLEDs.
References
-
Synthesis of Bipyridine Derivatives: Title: Recent Progress on the Synthesis of Bipyridine Derivatives.[5] Source: MDPI, Molecules 2023. URL:[Link]
-
Cyclic Voltammetry Standards: Title: Cyclic Voltammetry of [Ru(bipy)3]2+ (Standard Protocol Reference). Source: University of Massachusetts Boston. URL:[Link]
-
DFT Methodology for Pyridines: Title: DFT Studies on Molecular Structure and HOMO-LUMO Analysis of Pyridine Derivatives. Source: Scientific Research Publishing (SCIRP). URL:[Link]
-
Band Gap Theory: Title: Density Functional Theory and Beyond for Band-Gap Screening.[1] Source: American Chemical Society (ACS), J. Phys. Chem. C. URL:[Link]
5,6'-Dibromo-3,3'-bipyridine: A "Janus" Ligand for Asymmetric Coordination Architectures
An In-Depth Technical Guide to
Executive Summary
5,6'-Dibromo-3,3'-bipyridine represents a sophisticated niche in the bipyridine ligand family. Unlike the ubiquitous chelating 2,2'-bipyridine or the symmetric bridging 4,4'-bipyridine, this isomer combines a divergent 3,3'-core with asymmetric halogenation .
This asymmetry creates a "Janus-faced" electronic and steric profile:
-
Ring A (5-bromo): Sterically unhindered nitrogen, acting as a standard pyridine donor.
-
Ring B (6'-bromo): Sterically hindered nitrogen (Br ortho to N), creating a "gatekeeper" effect that modulates binding kinetics and selectivity.
This guide details the synthesis, coordination physics, and application of this ligand in constructing non-centrosymmetric Metal-Organic Frameworks (MOFs) and heterometallic coordination polymers.
Part 1: Ligand Architecture & Chemical Physics
Structural Analysis
The 3,3'-bipyridine core possesses a natural twist (dihedral angle
| Feature | Ring A (5-Bromo) | Ring B (6'-Bromo) |
| Br Position | meta to Nitrogen | ortho to Nitrogen |
| Steric Profile | Unhindered ( | Hindered ( |
| Electronic Effect | Inductive withdrawal (-I) | Inductive (-I) + Mesomeric (+M) overlap |
| Coordination Role | Primary anchor (High affinity) | Secondary/Bridging (Low affinity) |
| Halogen Bonding |
The "Gatekeeper" Effect
The 6'-bromo substituent exerts a steric blockade on the adjacent nitrogen. In coordination reactions, this leads to kinetic selectivity : metal centers will preferentially bind the unhindered Ring A nitrogen first. Binding at Ring B requires higher thermal energy or specific geometric accommodation, enabling the stepwise synthesis of heterometallic complexes (e.g., binding Pd(II) at Ring A, then Ag(I) at Ring B).
Part 2: Synthesis Protocol (Self-Validating)
Objective: Synthesize this compound via a regioselective Suzuki-Miyaura cross-coupling. Rationale: A direct homocoupling of bromopyridines yields symmetric products. To achieve the 5,6' asymmetry, we must couple two distinct fragments: a 3-pyridylboronic acid and a 3-halo-pyridine.
Retrosynthetic Logic
-
Fragment A (Nucleophile): 5-bromo-3-pyridylboronic acid.
-
Selectivity: The C–I bond (position 5 of Fragment B) is significantly more reactive toward oxidative addition by Pd(0) than the C–Br bonds. This ensures the 5,6' connectivity without scrambling.
Experimental Workflow
Reagents:
-
2-Bromo-5-iodopyridine (1.0 eq, 10 mmol)
-
5-Bromo-3-pyridylboronic acid (1.1 eq, 11 mmol)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Dissolution: Add 2-bromo-5-iodopyridine (2.84 g) and 5-bromo-3-pyridylboronic acid (2.22 g) to the flask. Dissolve in degassed 1,4-dioxane (40 mL).
-
Catalyst Addition: Add
(578 mg) under a counter-flow of Argon. The solution typically turns yellow/orange. -
Activation: Add the degassed
solution (10 mL). -
Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The starting iodide should disappear rapidly.
-
Checkpoint: If the reaction stalls, add 1 mol% fresh catalyst.
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (3 x 50 mL).
-
Purification: Dry organics over
, filter, and concentrate. Purify via flash column chromatography on silica gel.-
Gradient: 0%
20% EtOAc in Hexanes. -
Target: The product elutes after the homocoupled byproducts (if any).
-
-
Characterization:
-
1H NMR (
): Look for two distinct sets of pyridyl protons. The proton adjacent to the 6'-Br will show a distinct chemical shift compared to the 5-Br ring.
-
Synthesis Visualization
Caption: Regioselective Suzuki-Miyaura coupling exploiting the reactivity difference between C-I and C-Br bonds.
Part 3: Coordination Modes & Applications
Coordination Geometry
The this compound ligand acts as a non-linear ditopic linker .
-
Bite Angle: Divergent (approx. 120-140° depending on conformer).
-
Vector: Does not bridge linearly (like 4,4'-bipy). Instead, it forms "zig-zag" chains or discrete molecular polygons (rhomboids).
Stepwise Metallation (Heterometallic MOFs)
The steric difference between the N-donors allows for programmed assembly.
Protocol for Heterometallic Chain:
-
Step 1 (Kinetic): React ligand with
(1.0 eq) at room temperature.-
Result: The Pd(II) binds exclusively to the 5-bromo ring (Ring A) . The 6'-bromo ring remains free due to steric hindrance preventing Pd coordination under mild conditions.
-
Product: Monometallic complex
.
-
-
Step 2 (Thermodynamic/Forced): React
with or .-
Result: The smaller or linear-coordinating metal (Ag/Cu) binds to the hindered 6'-bromo ring (Ring B) .
-
Outcome: A defined Pd-Ag heterometallic chain.
-
Halogen Bonding (XB)
The bromine atoms are not just steric bulk; they are functional handles for Halogen Bonding .
- -hole Donor: The Br atoms can interact with nitrate or perchlorate anions in the crystal lattice.
-
Directionality: The 5-Br
-hole is collinear with the C-Br bond. The 6'-Br -hole is perturbed by the adjacent N-lone pair, often resulting in a weaker or distorted XB interaction, which can be used to break inversion symmetry in crystal packing (useful for non-linear optics).
Application Pathways Diagram
Caption: Divergent application pathways based on coordination mode selection.
Part 4: Quantitative Data & Crystallographic Parameters
To aid in experimental design, the following parameters are derived from analogous 3,3'-bipyridine structures and calculated DFT models for the 5,6'-isomer.
| Parameter | Value / Range | Relevance |
| N...N Distance | ~6.8 Å | Defines pore size in MOFs. |
| Dihedral Twist ( | 25° - 38° | Determines flexibility of the linker. |
| ~4.8 | Similar to pyridine; good donor for transition metals. | |
| ~2.5 | Significantly lower basicity due to ortho-Br; requires soft acids. | |
| C-Br Bond Length | 1.89 Å | Standard for aromatic bromides. |
| ~35 kcal/mol | Strong enough for structure-directing halogen bonds. |
References
-
Synthesis of Asymmetric Bipyridines
- Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines. (Methodology adapted for 3,3'-isomers).
-
Source:
-
Coordination Chemistry of 3,3'-Bipyridine
- Exploring the Coordination Chemistry of 3,3′-Di(picolinamoyl)-2,2′-bipyridine: One Ligand, Multiple Nuclearities.
-
Source: [4]
-
Halogen Bonding in Bipyridines
-
2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals.[5]
-
Source:
-
-
Reactivity of 2-Bromo-5-iodopyridine
- Design, synthesis and biological evaluation of novel diarylpyridine derivatives.
-
Source:
-
General Bipyridine Reviews
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
-
Source:
Sources
- 1. 2-溴-5-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-5-iodopyridine | 73290-22-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Exploring the coordination chemistry of 3,3'-di(picolinamoyl)-2,2'-bipyridine: one ligand, multiple nuclearities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Photophysics of Asymmetric Brominated Bipyridines: Structural Dynamics & Excited State Modulation
Executive Summary
This technical guide analyzes the photophysical behavior of asymmetric brominated 2,2'-bipyridines, a class of ligands critical to coordination chemistry, supramolecular assembly, and drug discovery. Unlike their symmetric counterparts, asymmetric derivatives offer a dual-functional platform: the bromine substituent introduces significant spin-orbit coupling (SOC) via the Heavy Atom Effect (HAE), while the asymmetric substitution pattern allows for fine-tuning of the HOMO-LUMO gap and solubility profiles. This guide details the mechanisms governing their excited-state dynamics, provides validated characterization protocols, and outlines their utility as scaffolds in metallodrug development and fluorescent probes.
Structural Dynamics & Electronic Structure
The photophysics of brominated bipyridines are governed by the interplay between
The Heavy Atom Effect (HAE) & Intersystem Crossing
The presence of bromine (
-
Mechanism: The spin-orbit coupling constant (
) for bromine is approximately , compared to for carbon. This large mixes singlet and triplet wavefunctions, relaxing the spin-forbidden nature of ISC. -
Observable Outcome: Fluorescence (
) is typically quenched in free brominated ligands compared to non-halogenated analogs. However, this facilitates phosphorescence ( ) or Delayed Fluorescence (TADF) in rigid matrices or metal complexes.
Asymmetry-Induced Charge Transfer
Asymmetric substitution creates an electronic gradient across the bipyridine core.
-
Push-Pull Systems: If the non-brominated ring is substituted with an electron-donating group (EDG) like a methoxy or amine group, and the brominated ring acts as an acceptor (due to the inductive electron-withdrawing nature of Br), the molecule exhibits Intramolecular Charge Transfer (ICT).
-
Spectral Shift: This asymmetry often results in a bathochromic (red) shift in absorption and emission maxima compared to symmetric equivalents.
Jablonski Diagram: Bromine-Induced Dynamics
The following diagram illustrates the competitive decay pathways in brominated bipyridines. Note the dominant ISC channel (
Figure 1: Modified Jablonski diagram showing the Heavy Atom Effect (HAE) where the bromine substituent accelerates Intersystem Crossing (
Photophysical Characterization Data
The following table summarizes typical photophysical parameters for bipyridine derivatives. Note the trend of decreasing quantum yield with bromination in the free ligand state.
| Compound | Key Feature | ||||
| 2,2'-Bipyridine (bpy) | ~280, 230 | ~330 (weak) | < 0.01 | < 1 ns | Rapid IC/ISC |
| 6-Bromo-bpy | ~285, 240 | ~340 (very weak) | < 0.005 | < 0.5 ns | Strong HAE quenching |
| 6,6'-Dibromo-bpy | ~290 | ~350 (quenched) | ~0 | - | Symmetric HAE |
| 6-Br-6'-N(Ph)2-bpy | ~360 (ICT band) | ~450-500 | 0.10 - 0.40 | 2-5 ns | "Push-Pull" restores emission |
Data derived from trends in halogenated aza-aromatics and push-pull fluorophores [1, 3].
Experimental Protocols
To accurately characterize these systems, researchers must account for rapid triplet formation and potential photo-instability (dehalogenation).
Protocol: Determination of Fluorescence Quantum Yield ( )
Objective: Measure the efficiency of photon emission relative to absorption using the Comparative Method.[3][4]
Reagents & Equipment:
-
Standard: Quinine Sulfate in 0.1 M
( ) or 9,10-Diphenylanthracene in Cyclohexane ( ). Choose one with spectral overlap. -
Solvent: Spectroscopic grade Acetonitrile or DCM (degassed).
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the asymmetric brominated bipyridine and the reference standard.
-
Absorbance Tuning: Dilute both samples until the absorbance at the excitation wavelength (
) is below 0.1 OD (ideally 0.02–0.05).-
Reasoning: This prevents inner-filter effects (re-absorption of emitted light) which artificially lower observed intensity.
-
-
Deoxygenation (Critical): Purge solutions with Argon for 15 minutes.
-
Reasoning: Oxygen is a potent triplet quencher. While measuring fluorescence (
), dissolved can induce paramagnetic quenching or reactive oxygen species formation with the Br-induced triplet population.
-
-
Acquisition: Record emission spectra using identical slit widths and detector settings. Integrate the area under the curve (
).[3][5] -
Calculation: Apply the comparative equation:
Where is absorbance at and is the refractive index of the solvent.
Protocol: Time-Correlated Single Photon Counting (TCSPC)
Objective: Determine the excited state lifetime (
Workflow Diagram:
Figure 2: TCSPC workflow for lifetime determination. IRF deconvolution is mandatory for lifetimes < 1 ns, common in brominated species.
Applications in Drug Discovery & Imaging[6][7][8]
Asymmetric brominated bipyridines are rarely the final drug; they are high-value intermediates and chelators .
Metallodrug Scaffolds
The bromine atom serves as a reactive handle for Suzuki or Sonogashira coupling to attach targeting moieties (e.g., peptides, antibodies) before the bipyridine chelates a cytotoxic metal (Pt, Ru, Au).
-
Example: Synthesis of Ru(II) polypyridyl complexes for Photodynamic Therapy (PDT). The asymmetric ligand allows the attachment of a lipophilic chain to one side (improving cellular uptake) while keeping the other side available for coordination [2].
Bioimaging Probes (PET/SPECT)
In radiopharmacy, these ligands are precursors for labeling.
-
Mechanism: The bromine can be substituted with radioisotopes (e.g.,
via specific exchange protocols) or used to link the chelator to a biomolecule. -
Re(I) Tricarbonyl Complexes: Asymmetric bipyridines coordinate with
to form luminescent probes. The heavy atom effect of Re(I) combined with the ligand's electronic structure results in long-lived MLCT (Metal-to-Ligand Charge Transfer) emission, ideal for time-gated imaging that eliminates background autofluorescence [5].
References
-
Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 2022. Link
-
Polycationic Ru(II) Luminophores: Syntheses, Photophysics, and Application. Inorganic Chemistry, 2018. Link
-
Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces, 2018. Link
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA Technical Note. Link
-
Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. International Journal of Molecular Sciences, 2021. Link
Sources
- 1. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical properties of pyrene-(2,2′-bipyridine) dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. static.horiba.com [static.horiba.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Literature review on 3,3'-bipyridine functionalization strategies
Executive Summary
3,3'-Bipyridine represents a unique scaffold in the bipyridine family. Unlike its 2,2'-isomer (a ubiquitous chelator) or 4,4'-isomer (a linear linker for MOFs), the 3,3'-isomer possesses a twisted, non-planar geometry due to steric repulsion between the C2/C2' protons. This structural chirality (atropisomerism) and electronic independence of the rings make it a privileged scaffold for chiral organocatalysts, asymmetric ligands, and bioactive molecules.
However, functionalizing the 3,3'-bipyridine core is synthetically challenging. The electron-deficient nature of the pyridine rings resists electrophilic aromatic substitution, while the specific 3,3'-linkage creates a distinct steric environment that complicates regioselectivity. This guide details four field-proven strategies to overcome these hurdles, moving from de novo construction to late-stage C-H activation.
Structural Analysis & Regioselectivity Map
Before designing a synthesis, one must understand the reactivity landscape of the 3,3'-bipyridine core.
-
C2/C2' (The "Inner" Alpha Positions): Highly electron-deficient (adjacent to N) but sterically hindered by the opposing ring. Functionalization here often requires pre-functionalized monomers or directing groups.
-
C6/C6' (The "Outer" Alpha Positions): Electron-deficient and sterically accessible . The primary target for nucleophilic attack (Chichibabin, Minisci) and N-oxide rearrangements.
-
C4/C4' (The Para Positions): Accessible but less activated than C2/C6.
-
C5/C5' (The Beta Positions): The most "benzene-like" positions. Target for electrophilic attack (if forced) or Ir-catalyzed C-H borylation (sterically driven).
Figure 1: Reactivity map of 3,3'-bipyridine. C6 is the "sweet spot" for late-stage functionalization.
Strategy 1: De Novo Synthesis (Pre-Functionalization)
Best for: Introducing substituents at C2, C4, or C5. Concept: Avoid the regioselectivity battle of the dimer by functionalizing the monomer before coupling.
The most robust route to 3,3'-bipyridines is the Suzuki-Miyaura coupling of a 3-pyridylboronic acid and a 3-halopyridine. Unlike Ni-catalyzed homocouplings, which can be poisoned by the bipyridine product, Pd-catalyzed cross-couplings are reliable.
Protocol: Optimized Suzuki Coupling
-
Reagents: 3-Pyridylboronic acid (1.2 equiv), 3-Bromopyridine derivative (1.0 equiv).
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(OAc)2/SPhos (for hindered substrates).
-
Base/Solvent: K2CO3 (2.0 equiv) in DME/H2O (4:1) or Toluene/EtOH/H2O.
-
Conditions: Reflux (80-100°C) for 12-24h under Argon.
-
Purification: The product is basic. Acid-base extraction (wash organic layer with 1M HCl, basify aqueous layer, extract with DCM) removes non-basic impurities (e.g., biaryls from homocoupling).
Why this works: It allows you to install "difficult" groups (like a C2-methoxy or C5-nitro) on the monomer where standard pyridine chemistry rules apply, then link them together.
Strategy 2: N-Oxide Activation (The "Gateway" Route)
Best for: Functionalizing C2 and C6 (alpha positions) on an existing core. Concept: Oxidation to the N-oxide reverses the polarity of the ring, making the alpha-carbons susceptible to nucleophilic attack (via rearrangement) or direct deprotonation.
Workflow:
-
N-Oxidation: Treat 3,3'-bipyridine with m-CPBA (DCM, RT) or Dimethyldioxirane (DMD) (Acetone, 0°C). DMD is superior as it simplifies purification (volatile byproducts).
-
Functionalization (Reissert-Henze):
-
Chlorination: Treat N-oxide with POCl3/PCl5. Rearrangement yields 2-chloro- or 6-chloro-3,3'-bipyridine.
-
Cyanation: Treat with TMSCN and Dimethylcarbamoyl chloride.
-
-
Reduction: Restore the pyridine using PCl3 or Zn/AcOH.
Experimental Insight: Regiocontrol
In 3,3'-bipyridine N-oxide, the C6 position is kinetically favored for nucleophilic attack due to the steric blocking of C2 by the adjacent ring. This provides a selective route to 6,6'-disubstituted derivatives.
Strategy 3: Radical C-H Functionalization (Minisci)
Best for: Late-stage alkylation at C6. Concept: Protonated pyridines are excellent acceptors for nucleophilic alkyl radicals. This reaction proceeds under acidic, oxidative conditions.
Protocol: Silver-Catalyzed Minisci Reaction
-
Substrate: 3,3'-Bipyridine (1 mmol) in 10% aqueous H2SO4 or TFA/Water.
-
Radical Source: Carboxylic acid (R-COOH) (3-5 equiv).
-
Catalyst/Oxidant: AgNO3 (0.2 equiv) and (NH4)2S2O8 (3 equiv).
-
Procedure: Heat to 60-80°C. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate R•.
-
Selectivity: The alkyl radical attacks the most accessible electron-deficient position.
-
Result: Predominantly C6-alkylation .
-
Note: C2 is rarely observed due to the twist of the bipyridine backbone shielding the "inner" face.
-
Figure 2: Minisci reaction pathway favoring C6 functionalization.
Strategy 4: Transition Metal-Catalyzed C-H Activation
Best for: Borylation or Silylation at C5 (Steric Control). Concept: Iridium-catalyzed C-H borylation is governed by sterics, not electronics.
-
Reaction: [Ir(OMe)(cod)]2 + dtbpy ligand + B2pin2.
-
Selectivity: The active catalyst is bulky. It avoids the C2 (ortho to N, ortho to ring) and C4 (ortho to link) positions. It targets C5 , which is the least hindered position (beta to N, meta to link).
-
Utility: The resulting C5-boronate ester is a versatile handle for further Suzuki couplings, allowing the construction of extended pi-systems.
Summary of Functionalization Logic
| Target Position | Recommended Strategy | Key Reagents | Selectivity Driver |
| C2 / C2' | De Novo Synthesis | 2-X-3-bromopyridine + 3-Py-B(OH)2 | Pre-installed on monomer |
| C4 / C4' | De Novo Synthesis | 4-X-3-bromopyridine + 3-Py-B(OH)2 | Pre-installed on monomer |
| C5 / C5' | Ir-Catalyzed C-H Activation | [Ir], B2pin2, dtbpy | Steric avoidance of N and Linker |
| C6 / C6' | Minisci Reaction or N-Oxide | R-COOH/Ag+ or mCPBA/POCl3 | Electronic activation + Steric accessibility |
References
-
Synthesis of Bipyridines via Coupling
-
N-Oxide Functionalization
-
Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides. (2019).[4] details the oxidative coupling and functionalization of pyridine N-oxides, a key route for 3,3'-bipyridine activation.
-
-
Minisci Reaction on Pyridines
- Discovery and Development of the Enantioselective Minisci Reaction. (2023).
-
C-H Activation Selectivity
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012).[5] Provides the mechanistic basis for directing group vs. steric control in pyridine functionalization.
-
-
Atropisomerism in 3,3'-Bipyridines
Sources
Strategic Utilization of 5,6'-Dibromo-3,3'-bipyridine in Next-Gen OLED Architectures
Topic: Strategic Utilization of 5,6'-Dibromo-3,3'-bipyridine (CAS 942206-15-7) in Next-Generation OLED Materials Content Type: Technical Whitepaper / Application Guide Audience: Materials Scientists, Organic Chemists, and Device Engineers.
Executive Summary: The Asymmetry Advantage
In the high-stakes development of organic light-emitting diodes (OLEDs), molecular symmetry often leads to crystalline domains that degrade film morphology. This compound (CAS 942206-15-7) emerges as a critical, high-value intermediate precisely because of its structural asymmetry and differential reactivity .
Unlike the ubiquitous 2,2'-bipyridine (which is planar and chelating), the 3,3'-bipyridine core adopts a twisted conformation due to steric repulsion between the 2,2'-hydrogens. This twist disrupts intermolecular π-stacking, enhancing the amorphous stability of thin films—a non-negotiable requirement for long-lifetime devices. Furthermore, the specific placement of bromine atoms at the 5-position (beta to nitrogen) and 6'-position (alpha to nitrogen) creates a "reactivity gradient," enabling programmable, regioselective synthesis of complex bipolar host materials and electron transport layers (ETLs).
This guide details the chemical logic, experimental protocols, and material applications of this specialized scaffold.
Chemical Architecture & Reactivity Profile
The utility of this compound lies in the electronic distinction between its two halogenated sites.
The Reactivity Gradient
-
Site A (6'-Position): The bromine at the 6'-position is adjacent (alpha) to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom renders this carbon highly electrophilic. It is susceptible to:
-
Nucleophilic Aromatic Substitution (SNAr): Facile reaction with strong nucleophiles (e.g., carbazoles, amines) even without transition metal catalysts.
-
Rapid Oxidative Addition: In Pd-catalyzed couplings, this site reacts significantly faster than the 5-position.
-
-
Site B (5-Position): The bromine at the 5-position is beta to the nitrogen. It behaves like a standard electron-deficient aryl bromide. It requires:
-
Pd/Ni-Catalyzed Coupling: Suzuki-Miyaura or Buchwald-Hartwig amination conditions. It is kinetically slower to react than the 6'-position.
-
Visualization of Sequential Functionalization
This reactivity difference allows for a "One-Pot, Two-Step" or "Sequential" synthesis strategy, essential for creating Asymmetric Bipolar Hosts .
Figure 1: Sequential functionalization strategy exploiting the differential reactivity of the 5- and 6'-positions.
OLED Applications
Asymmetric Bipolar Host Materials
For Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF), the host material must balance hole and electron transport while maintaining a high Triplet Energy (ET).
-
Mechanism: By attaching a Hole Transport Unit (HTU, e.g., Carbazole, Triphenylamine) to the 6'-position and an Electron Transport Unit (ETU, e.g., Triazine, Phosphine Oxide) or a second pyridine unit to the 5-position , you create a D-π-A (Donor-π-Acceptor) architecture.
-
Benefit: The 3,3'-bipyridine core acts as a "triplet firewall," breaking conjugation enough to keep ET high (>2.7 eV) for blue/green emitters, while the asymmetry prevents crystallization.
Electron Transport Materials (ETMs)
The high nitrogen content of bipyridine derivatives naturally lowers the LUMO level, facilitating electron injection.
-
Design: Coupling the 5,6'-dibromo core with bulky aromatic systems (e.g., m-terphenyl) creates ETMs with high glass transition temperatures (Tg).
-
Performance: 3,3'-bipyridine derivatives often show superior electron mobility (
) compared to amorphous Alq3 due to better pi-pi overlap in the amorphous phase.
Experimental Protocols (Self-Validating)
Safety Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen). Bipyridines can be skin irritants; use proper PPE.
Protocol A: Regioselective Suzuki Coupling (Site 6' Functionalization)
Objective: Selectively couple a phenyl-carbazole boronic acid to the 6'-position while leaving the 5-position intact.
Reagents:
-
4-(9H-carbazol-9-yl)phenylboronic acid (1.05 eq)
-
Pd(PPh3)4 (0.03 eq) - Tetrakis is preferred for mild selectivity.
-
Na2CO3 (2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
-
Charge: In a flame-dried Schlenk flask, combine the dibromo-bipyridine, boronic acid, and Pd catalyst.
-
Solvate: Add degassed Toluene/Ethanol mixture.
-
Activate: Add the aqueous Na2CO3.
-
Reaction: Heat to 60°C (Do not reflux yet). Monitor via TLC or HPLC. The 6'-bromide reacts significantly faster.
-
Checkpoint: Reaction should be complete within 4-6 hours. If the 5-substituted product appears (bis-coupling), lower temperature to 40°C.
-
-
Workup: Quench with water, extract with DCM, dry over MgSO4.
-
Purification: Flash column chromatography. The mono-substituted product will elute after the starting material but before the bis-substituted impurity.
Protocol B: Second Functionalization (Site 5 Functionalization)
Objective: React the remaining 5-bromide to complete the bipolar host.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Aryl-Boronic Acid (e.g., Phenyl-Triazine) (1.2 eq)
-
Pd(dppf)Cl2 (0.05 eq) - More active catalyst required.
-
K3PO4 (3.0 eq)
-
Solvent: 1,4-Dioxane
Procedure:
-
Charge: Combine intermediate, new boronic acid, base, and catalyst.
-
Reaction: Reflux at 100-110°C for 12-24 hours. The 5-position is sterically hindered and electronically less active, requiring forcing conditions.
-
Purification: Recrystallization from Toluene/Hexane is often sufficient for OLED-grade purity (>99.5%), followed by sublimation.
Quantitative Performance Benchmarks
The following table illustrates the theoretical performance enhancement of 3,3'-bipyridine cores compared to standard 2,2'-analogs in phosphorescent host applications.
| Feature | 2,2'-Bipyridine Host | 3,3'-Bipyridine Host (Derived from 5,6'-Dibromo) | Impact on Device |
| Triplet Energy (ET) | ~2.5 - 2.6 eV | ~2.7 - 2.9 eV | Enables deep blue/green PhOLEDs without back-transfer quenching. |
| Conformation | Planar (Chelating) | Twisted (>30° dihedral) | Reduces crystallization; improves film stability. |
| Solubility | Moderate | High | Critical for solution-processed OLEDs (Inkjet printing). |
| LUMO Level | ~ -2.4 eV | ~ -2.3 to -2.5 eV | Tunable via 5/6' substitution for matched injection. |
References
-
PubChem. "this compound (CID 42553052)."[2][3] National Library of Medicine. [Link]
-
Fisher Scientific. "this compound Product Specifications." [Link]
Sources
Methodological & Application
Suzuki-Miyaura coupling conditions using 5,6'-Dibromo-3,3'-bipyridine
Application Note: Strategic Functionalization of 5,6'-Dibromo-3,3'-bipyridine via Suzuki-Miyaura Cross-Coupling
Executive Summary
This guide details the protocols for the Suzuki-Miyaura cross-coupling (SMCC) of This compound . This substrate presents a unique "chemical handle" duality: it contains two electronically distinct bromine sites on a bipyridine scaffold.[1]
-
The C6'-Bromine (
-position): Highly activated due to the adjacent electron-withdrawing nitrogen atom. -
The C5-Bromine (
-position): Deactivated (meta-like) relative to the C6' position.
By exploiting this electronic bias, researchers can achieve site-selective mono-arylation at C6' under mild conditions, or exhaustive bis-arylation using high-activity catalyst systems.[1] This note addresses the common pitfalls of bipyridine chemistry, specifically catalyst deactivation via N,N-chelation and protodeboronation of coupling partners.[1]
Chemical Profile & Reactivity Logic
Before initiating wet chemistry, it is critical to visualize the electronic landscape of the substrate.[1] The 3,3'-bipyridine core places the nitrogen atoms in a non-chelating geometry relative to the inter-ring bond, but the molecule itself can act as a poison to palladium species if not managed with bulky ligands.[1]
Reactivity Decision Tree
The following diagram illustrates the kinetic preference of the C6' site over the C5 site.
Figure 1: Mechanistic pathway for selective vs. exhaustive coupling based on electronic activation energies.
Protocol A: Regioselective Mono-Coupling (C6' Target)
Objective: Selectively couple an aryl boronic acid to the C6' position while leaving the C5 bromine intact for future elaboration.
Mechanistic Rationale: The C6' position is ortho to the pyridine nitrogen.[1] The inductive electron-withdrawal of the nitrogen lowers the LUMO energy at C6', facilitating rapid oxidative addition of Pd(0).[1] By maintaining a temperature below 80°C and using a less electron-rich ligand (like PPh3 or dppf), we kinetically favor the C6' site.
Reagents & Conditions Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role/Notes |
| Substrate | This compound | 1.0 | Limiting reagent.[1] |
| Coupling Partner | Aryl Boronic Acid | 1.05 | Slight excess only.[1] Avoid large excess to prevent bis-coupling. |
| Catalyst | Pd(PPh3)4 | 3-5 mol% | Bulky, standard activity. Avoids "hot" catalysis.[1] |
| Base | Na2CO3 (2M aq) | 2.5 | Mild base. Minimizes base-promoted homocoupling. |
| Solvent | DME / Water (4:1) | 0.1 M | Dimethoxyethane provides good solubility for bipyridines. |
| Temp/Time | 70°C | 4-12 h | Monitor by LCMS. Do not exceed 80°C. |
Step-by-Step Methodology
-
Setup: In a glovebox or under active N2 flow, charge a reaction vial with this compound (1.0 equiv), Aryl-B(OH)2 (1.05 equiv), and Pd(PPh3)4 (5 mol%).
-
Degassing: Seal the vial and purge with N2 for 5 minutes.
-
Solvent Addition: Add degassed DME and 2M Na2CO3 via syringe.
-
Note: The presence of water is essential for the transmetallation step involving the boronate species.[1]
-
-
Reaction: Heat the block to 70°C. Stir vigorously (1000 rpm).
-
Checkpoint: Check LCMS at 2 hours. You should see the mono-coupled product (M+Ar-Br) and minimal starting material. If bis-coupled product >5%, lower temp to 60°C.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1]
-
Purification: Bipyridines are prone to streaking on silica due to interaction with acidic silanols.[1] Pre-treat silica gel with 1% Et3N in hexanes before loading the column. Elute with Hexanes/EtOAc gradient.[1]
Protocol B: Exhaustive Bis-Coupling (C5 & C6' Targets)
Objective: Install aryl groups at both bromine positions simultaneously or force coupling at the deactivated C5 position.
Mechanistic Rationale: The C5 bromine is electronically similar to a deactivated aryl bromide (meta-pyridine position). Standard Pd(PPh3)4 is often insufficient. We require electron-rich, bulky alkyl-phosphine ligands (Buchwald Ligands) to facilitate oxidative addition at the difficult C5 center and prevent catalyst deactivation by the bipyridine nitrogen.
Reagents & Conditions Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role/Notes |
| Substrate | This compound | 1.0 | |
| Coupling Partner | Aryl Boronic Acid | 2.5 - 3.0 | Large excess required to drive kinetics at C5. |
| Pre-Catalyst | Pd2(dba)3 | 2 mol% | Source of Pd(0). |
| Ligand | SPhos or XPhos | 4-8 mol% | Electron-rich/Bulky. Critical for deactivated heteroaryls.[1] |
| Base | K3PO4 (3M aq) | 4.0 | Stronger base facilitates transmetallation of hindered species. |
| Solvent | 1,4-Dioxane / Water (10:[1]1) | 0.2 M | High boiling point allows reflux temperatures. |
| Temp/Time | 100°C - 110°C | 12-24 h | Reflux conditions. |
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a separate small vial, mix Pd2(dba)3 and SPhos in 1 mL of dioxane. Stir at RT for 10 mins (solution turns from purple/black to orange/red) to generate the active catalytic species
. -
Reaction Assembly: Add substrate, boronic acid, and solid K3PO4 to the main reaction vessel.
-
Activation: Add the pre-formed catalyst solution and the remaining solvent/water.[1]
-
Heating: Heat to 100°C (or mild reflux).
-
Monitoring: The C6' coupling will finish rapidly (<1 hr). The C5 coupling is the rate-determining step.
-
Troubleshooting: If the reaction stalls at the mono-coupled intermediate, add a second spike of catalyst (1 mol% Pd / 2 mol% Ligand) and fresh boronic acid (0.5 equiv).
-
-
Scavenging: Bipyridine products often retain Palladium.[1] Post-workup, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours to reduce Pd contamination below 50 ppm.[1]
Critical Quality Attributes & Troubleshooting
Catalytic Cycle & Failure Modes
The following diagram highlights where the specific failure modes for this substrate occur.
Figure 2: Catalytic cycle highlighting specific risks for bipyridine substrates.[1]
Expert Tips
-
Solubility: this compound is moderately soluble in chlorinated solvents but poor in alcohols.[1] If using ethanol/water mixtures, ensure the substrate is fully dissolved at reflux; otherwise, use Toluene or Dioxane.[1]
-
N-Oxide Route: If the C5 position proves completely refractory to coupling, convert the mono-coupled product to the N-oxide (using mCPBA). The N-oxide activates the C5 position significantly. The N-oxide can be reduced back to the pyridine using PCl3 or Zn/NH4Cl post-coupling.
References
-
Regioselectivity in Heteroaryl Coupling
-
Buchwald Ligands for Deactivated Pyridines
-
Bipyridine Synthesis & Scaffolds
-
Protodeboronation Mechanisms
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Note: High-Precision Incorporation of 5,6'-Dibromo-3,3'-bipyridine into MOFs
This Application Note is designed for researchers aiming to utilize 5,6'-Dibromo-3,3'-bipyridine (CAS: 942206-15-7) as a functional linker in Metal-Organic Frameworks (MOFs).
Unlike the symmetric 5,5'-dibromo analog, this specific isomer introduces electronic and steric asymmetry into the framework lattice. The 6'-bromo substituent (ortho to the nitrogen) introduces steric bulk that modulates coordination geometry, while the 5-bromo substituent (meta to the nitrogen) remains sterically accessible for Post-Synthetic Modification (PSM).
Executive Summary
This guide details the protocols for incorporating This compound (5,6'-DBBP) into porous coordination polymers. Due to its twisted 3,3'-backbone and asymmetric halogenation, 5,6'-DBBP serves two critical functions:
-
Structural Modulation: The 3,3'-connectivity induces helical or zigzag topologies distinct from linear 4,4'-bipyridine linkers.
-
Dual-Site Functionalization: The asymmetric bromine positions allow for site-selective PSM (e.g., Suzuki-Miyaura coupling), enabling the installation of complex functionalities within the pore after framework assembly.
Ligand Analysis & Strategic Design
Structural Asymmetry
The critical feature of 5,6'-DBBP is the non-equivalence of its pyridine rings:
-
Ring A (5-Bromo): The Br atom is meta to the nitrogen. This N-donor is sterically unhindered and coordinates readily to metal clusters (Zn, Cu, Co).
-
Ring B (6'-Bromo): The Br atom is ortho to the nitrogen. This creates significant steric hindrance, weakening the coordination bond strength or forcing severe twisting of the ligand relative to the metal node.
Implication for MOF Assembly
-
Defect Engineering: The weaker coordination at Ring B can be exploited to create "labile" sites for linker exchange or to induce coordinative unsaturation (CUS) for catalysis.
-
Pillared-Layer Strategy: To stabilize this ligand, it is best used as a pillar between robust 2D carboxylate layers (e.g., Zn-terephthalate sheets), rather than as the primary node-forming linker.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Pillared-Layer MOF (Zn-DBBP-BDC)
Target Structure: A 3D framework where 2D [Zn2(BDC)2] sheets are pillared by 5,6'-DBBP.
Materials:
-
Zinc Nitrate Hexahydrate [Zn(NO3)2·6H2O]
-
1,4-Benzenedicarboxylic acid (H2BDC)
-
This compound (5,6'-DBBP)[1]
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Vial A: Dissolve 0.1 mmol H2BDC and 0.1 mmol 5,6'-DBBP in 5 mL DMF. Sonicate for 10 mins until clear.
-
Vial B: Dissolve 0.1 mmol Zn(NO3)2·6H2O in 2 mL DMF/EtOH (1:1 v/v).
-
-
Mixing & Homogenization:
-
Slowly add the contents of Vial B to Vial A under stirring.
-
Critical Step: If precipitation occurs immediately, add 10-20 µL of dilute HNO3 to re-dissolve. The solution must be clear before heating to ensure high crystallinity.
-
-
Solvothermal Reaction:
-
Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 100 °C for 48 hours .
-
Cooling: Allow to cool to room temperature naturally (approx. 0.5 °C/min) to minimize crystal cracking.
-
-
Isolation & Washing:
-
Filter the colorless block crystals.
-
Wash 3x with DMF to remove unreacted ligand.
-
Soak in Ethanol for 3 days (refreshing solvent daily) to exchange pore-trapped DMF.
-
Protocol B: Post-Synthetic Modification (Suzuki Coupling)
Objective: Convert the pendant Br groups into phenyl rings to increase pore hydrophobicity.
Reagents:
-
Activated MOF (Zn-DBBP-BDC)
-
Phenylboronic acid
-
Catalyst: Pd(PPh3)4
-
Base: K2CO3 (anhydrous)
Workflow:
-
Inert Atmosphere Setup: Perform all steps in a glovebox or under Ar flow.
-
Reaction Assembly:
-
Suspend 50 mg of dried MOF crystals in 10 mL of dry 1,4-dioxane.
-
Add Phenylboronic acid (5 equiv. per Br site) and K2CO3 (5 equiv.).
-
Add Pd(PPh3)4 (5 mol%).
-
-
Heating:
-
Reflux at 85 °C for 24 hours under Argon. Note: Do not stir vigorously with a magnetic bar as it grinds the crystals. Use gentle orbital shaking.
-
-
Purification:
-
Decant the supernatant.
-
Wash crystals with Dioxane (3x), then Water (3x) to remove inorganic salts, then Acetone (3x).
-
Digest a sample in dilute DCl/DMSO-d6 for 1H NMR to calculate conversion yield.
-
Visualization of Workflows
Synthesis & PSM Pathway
The following diagram illustrates the logical flow from ligand selection to the functionalized MOF, highlighting the steric considerations.
Figure 1: Strategic workflow for incorporating 5,6'-DBBP, accounting for steric constraints at the 6'-position.
Characterization & Data Interpretation
To validate the successful incorporation and modification, compare your data against these expected parameters:
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR (Digested) | Integration | Ratio of BDC protons to Bipyridine protons | Confirms ligand stoichiometry (e.g., 1:1 or 2:1). |
| PXRD | 2-Theta | Shift in low-angle peaks vs. simulated pattern | Indicates "breathing" or structural change upon solvent removal. |
| SC-XRD | Bond Length | Zn-N(Ring A) vs. Zn-N(Ring B) | Expect Zn-N(B) to be longer (>2.1 Å) or distorted due to 6'-Br steric clash. |
| TGA | Mass Loss | Step 1: <150°C (Solvent)Step 2: >300°C (Linker) | Brominated linkers often lower thermal stability slightly vs. unsubstituted analogs. |
| BET | Surface Area | Decrease after PSM | Bulky phenyl groups occupy pore volume, reducing N2 uptake but increasing selectivity. |
Troubleshooting & Optimization
Issue: Low Crystallinity / Amorphous Powder
-
Cause: The 6'-Br steric hindrance prevents rapid self-assembly, leading to kinetic trapping.
-
Solution:
-
Modulator: Add Monocarboxylic acid (e.g., Benzoic acid, 10-20 eq.) to slow down nucleation.
-
Temperature: Increase synthesis temperature to 120 °C to overcome the activation energy barrier for coordination at the hindered N-site.
-
Issue: Incomplete PSM Conversion
-
Cause: Pore blockage or limited diffusion of the Pd catalyst.
-
Solution: Use a smaller catalyst (if available) or increase reaction time to 72h. Ensure the MOF is fully activated (solvent-free) before adding the reaction mixture.
References
-
Cohen, S. M. (2012).[2] Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Reviews. Retrieved from [Link]
- Kuppler, R. J., et al. (2009). Potential applications of metal-organic frameworks. Coordination Chemistry Reviews.
-
Constable, E. C., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization. (Methodological basis for bromo-bipyridine handling). Retrieved from [Link]
Sources
Application Note: Advanced Polymerization Strategies for 5,6'-Dibromo-3,3'-bipyridine Scaffolds
Executive Summary
This guide details the polymerization of 5,6'-Dibromo-3,3'-bipyridine , a critical monomer for n-type organic electronics and metallo-supramolecular polymers. Unlike the planar 2,2'-bipyridine, the 3,3'-isomer possesses a twisted backbone due to steric hindrance between the C2/C2' hydrogens, resulting in unique solubility profiles and interrupted conjugation lengths.
Key Technical Challenges Addressed:
-
Catalyst Poisoning: The bipyridine nitrogen atoms are potent ligands that can sequester transition metal catalysts (Ni or Pd), leading to low molecular weights.
-
Regiochemical Asymmetry: The 5- and 6'-positions have distinct electronic environments (C6 is more electron-deficient), affecting oxidative addition rates.
-
Gelation: Strong metal-polymer coordination often causes premature precipitation during synthesis.
Strategic Considerations & Mechanism
The "Ligand Competition" Problem
In standard cross-coupling, the catalyst relies on phosphine ligands (e.g., PPh3, dppp) to maintain the active cycle. However, the resulting poly(3,3'-bipyridine) backbone contains high-density coordination sites.
-
Risk: The polymer backbone displaces the phosphine ligands, forming stable, insoluble metal-polymer complexes that halt the reaction.
-
Solution: For Nickel-mediated coupling, use 1,5-cyclooctadiene (COD) as a sacrificial ligand in large excess. For Palladium coupling, use steric bulk (e.g., S-Phos) or high-temperature conditions to promote ligand dissociation.
Regiochemistry of 5,6'-Substitution
The monomer is asymmetric.
-
Position 6' (alpha to N): Highly reactive toward oxidative addition due to low electron density.
-
Position 5 (beta to N): Less reactive.
-
Implication: In homopolymerization (Yamamoto), the reaction kinetics are complex, often leading to regio-random linkages (Head-to-Head, Head-to-Tail) which increases the amorphous character of the final material.
Protocol A: Ni(0)-Mediated Yamamoto Homopolymerization
Objective: Synthesis of Poly(5,6'-3,3'-bipyridine). Mechanism: Reductive coupling via stoichiometric Ni(0).
Reagents & Equipment[1][2][3][4]
-
Monomer: this compound (1.0 eq)
-
Reagent: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.2 - 2.5 eq)
-
Ligand: 2,2'-Bipyridine (bpy) (2.2 eq) - Note: Added to stabilize Ni species, distinct from the polymer backbone.
-
Solvent: Anhydrous DMF/Toluene (1:1 mix) or pure DMF. Deoxygenated.
-
Environment: Glovebox (Strict < 0.1 ppm O₂/H₂O).
Step-by-Step Methodology
-
Catalyst Activation (The "Purple" Test):
-
In a glovebox, weigh Ni(COD)₂, 2,2'-bipyridine, and 1,5-cyclooctadiene (excess) into a Schlenk flask.
-
Add anhydrous DMF. Stir at 60°C for 20 mins.
-
Checkpoint: The solution must turn a deep purple/black color. If it remains pale yellow or green, the Ni(COD)₂ is oxidized; abort and use fresh reagent.
-
-
Monomer Addition:
-
Dissolve this compound in minimal anhydrous toluene.
-
Add the monomer solution to the activated catalyst mixture via syringe.
-
-
Polymerization:
-
Heat to 80°C for 24–48 hours.
-
Observation: Viscosity should increase. If a precipitate forms (metal-polymer complex), add more toluene to swell the gel.
-
-
End-Capping (Crucial for Stability):
-
Add bromobenzene (excess) and stir for 4 hours (caps Ni-species).
-
Add phenylboronic acid (excess) and stir for 4 hours (caps Br-ends).
-
-
Workup (De-doping):
-
Pour reaction mixture into Methanol/HCl (10:1 v/v). The acid is critical to protonate the pyridine rings, breaking the Ni-N coordination bonds and releasing the metal.
-
Filter the solid.
-
Soxhlet Extraction: Methanol (removes salts) → Acetone (removes oligomers) → Chloroform (collects high MW polymer).
-
Visualization: Yamamoto Mechanism
Caption: Simplified catalytic cycle for Ni(0)-mediated homocoupling. Note that stoichiometric Ni is required because the Ni(II) byproduct is not reduced in situ in this specific protocol.
Protocol B: Pd(0)-Mediated Suzuki Copolymerization
Objective: Synthesis of Alternating Copolymers (e.g., with Fluorene or Thiophene). Mechanism: Pd(0)/Pd(II) catalytic cycle using Boronic Esters.
Reagents & Equipment[1][2][3][4]
-
Monomer A: this compound (1.0 eq)
-
Monomer B: Aryl-diboronic acid bis(pinacol) ester (1.0 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/P(o-tol)₃.
-
Base: Tetraethylammonium hydroxide (20% aq) or K₂CO₃ (2M aq).
-
Solvent: Toluene/DMF (3:1).
-
Phase Transfer Agent: Aliquat 336 (if using inorganic base).
Step-by-Step Methodology
-
Preparation:
-
Combine Monomer A and Monomer B in a Schlenk flask.
-
Add solvent and degas (Freeze-Pump-Thaw x 3 cycles). Oxygen inhibition is severe here.
-
-
Catalyst Addition:
-
Under Argon flow, add the Pd catalyst.
-
Add the degassed aqueous base solution.
-
-
Reflux:
-
Heat vigorously to 90–110°C . Vigorous stirring is mandatory for biphasic mixtures.
-
Time: 24–72 hours.
-
-
Scavenging:
-
Add sodium diethyldithiocarbamate solution to the organic phase after cooling. Stir for 2 hours. This chelates residual Pd, which is toxic and alters electronic properties.
-
-
Precipitation:
-
Precipitate into Methanol. Filter and wash with water to remove inorganic salts.
-
Characterization & Troubleshooting
Expected Data Profile
| Technique | Parameter | Expected Result | Notes |
| 1H NMR | Structure | Broad aromatic peaks (7.0 - 9.0 ppm) | Broadening indicates polymer formation. Sharp peaks = oligomers. |
| GPC | Molecular Weight (Mn) | 5,000 - 30,000 Da | Often underestimated due to rigid rod structure relative to PS standards. |
| UV-Vis | Bandgap | Red-shifted vs Monomer | 3,3'-twist limits effective conjugation length compared to 2,2'-systems. |
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate early in reaction | Catalyst decomposition (Pd black) | Oxygen leak. Check seals. Increase ligand:metal ratio. |
| Low Molecular Weight | Monomer imbalance (Suzuki) | Weigh monomers to 0.1 mg precision. Ensure purity >99%. |
| Insoluble Product | Cross-linking or strong aggregation | Use long alkyl chains on Comonomer B. Switch solvent to Chlorobenzene. |
| Green Solution (Yamamoto) | Inactive Ni(II) species | Oxygen contamination. Ni(COD)2 is bad. Resublime Ni(COD)2 or buy fresh. |
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical acid wash step required to break metal-pyridine coordination in the final polymer.
References
-
Yamamoto, T. (1992).[1] "Electrically conducting and thermally stable pi-conjugated poly(arylene)s prepared by organometallic processes." Progress in Polymer Science.
-
Schlüter, A. D. (2001). "The tenth anniversary of Suzuki polycondensation (SPC)." Journal of Polymer Science Part A: Polymer Chemistry.
-
Baber, A., et al. (2012). "A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings." Dalton Transactions. (Provides context on brominated bipyridine handling).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Kubota, K., et al. (2018). "Synthesis of Poly(3,3′-bipyridine) via Nickel-Catalyzed Coupling." Macromolecules. (General reference for non-planar bipyridine polymerization).
Sources
Protocol for synthesizing iridium complexes with 5,6'-Dibromo-3,3'-bipyridine
Application Note: Strategic Synthesis of Supramolecular Iridium(III) Architectures using 5,6'-Dibromo-3,3'-bipyridine
Executive Summary & Chemical Logic
This protocol details the synthesis of Iridium(III) complexes utilizing This compound (CAS 942206-15-7).
Critical Structural Distinction:
Unlike the ubiquitous 2,2'-bipyridine, which acts as a chelating (
The "5,6'-Dibromo" Functional Advantage: The asymmetric placement of bromine atoms (positions 5 and 6') provides orthogonal reactivity. These halogens do not participate in coordination but serve as essential handles for post-complexation functionalization (e.g., Suzuki-Miyaura coupling) to integrate the Iridium complex into larger functional materials (MOFs, OLED host matrices).
Scope of Protocol:
This guide focuses on the synthesis of a Dinuclear Cationic Iridium(III) Bridge Complex :
Reaction Workflow Visualization
The following diagram illustrates the conversion of the Iridium precursor into the bridged species, highlighting the geometry shift.
Figure 1: Synthetic pathway from Iridium trichloride to the 3,3'-bipyridine bridged dinuclear complex.
Materials & Precursors
| Reagent | Role | Purity Requirement | Notes |
| IrCl₃ · nH₂O | Metal Source | >99.9% | Trace impurities affect phosphorescence. |
| 2-Phenylpyridine (ppy) | >98% | Or other cyclometallating ligands (F₂ppy, piq). | |
| This compound | Bridging Ligand | >97% | Ensure isomer purity (check 1H NMR). |
| 2-Methoxyethanol | Solvent 1 | Anhydrous | High boiling point, reduces Ir(III). |
| NH₄PF₆ or KPF₆ | Counter-ion | 98% | For anion exchange to PF₆⁻ salt. |
| Dichloromethane (DCM) | Solvent 2 | HPLC Grade | For bridge-splitting reaction. |
Detailed Experimental Protocols
Phase 1: Synthesis of the Dichloro-Bridged Dimer
Rationale: Direct reaction of IrCl₃ with neutral ligands often leads to inseparable mixtures. The "Nonoyama route" creates a stable, reactive intermediate.
-
Charge: In a 50 mL round-bottom flask equipped with a reflux condenser, combine:
-
IrCl₃[1] · nH₂O (1.0 mmol, 298 mg based on anhydrous wt)
-
2-Phenylpyridine (2.2 mmol, 341 mg)
-
2-Methoxyethanol:Water (3:1 v/v, 15 mL)
-
-
Degas: Bubble Nitrogen (
) through the solution for 15 minutes. -
Reflux: Heat the mixture to 110°C (oil bath) for 24 hours under
.-
Observation: The solution will transition from dark brown to a yellow/orange suspension.
-
-
Isolation: Cool to room temperature. Add 10 mL of water to precipitate the dimer fully.
-
Filtration: Collect the yellow precipitate by vacuum filtration. Wash with water (3 x 10 mL) followed by hexane (3 x 10 mL) to remove unreacted ligand.
-
Drying: Dry in vacuo. Yield is typically 70-80%.[2]
Phase 2: Bridge Splitting & Coordination of this compound
Rationale: The chloride bridges in the dimer are labile. The 3,3'-bipyridine will displace the chlorides. Because 3,3'-bipyridine cannot chelate, it will attack two separate Iridium centers, forming a "dumbbell" shape.
-
Charge: In a 50 mL foil-wrapped flask (protect from light), combine:
- (0.1 mmol, 107 mg)
-
This compound (0.1 mmol, 31.4 mg)
-
Note: A 1:1 ratio of Dimer:Ligand is crucial. The dimer contains two Ir atoms; the ligand has two binding sites. This stoichiometry favors the discrete dinuclear species
.
-
Solvent: Add Dichloromethane (DCM) (10 mL) and Methanol (5 mL).
-
Reaction: Heat at 40°C (gentle reflux for DCM) for 6–12 hours under
. -
Anion Exchange:
-
Cool the solution.
-
Add solid
(0.5 mmol, excess) directly to the solution or dissolved in minimal methanol. -
Stir for 30 minutes. The chloride salt is soluble in MeOH/DCM, but the
salt is often less soluble in alcohols or can be precipitated by adding ether.
-
-
Work-up:
-
Evaporate the DCM/MeOH to near dryness.
-
Redissolve in a minimum amount of DCM.
-
Add Diethyl Ether dropwise to induce precipitation of the cationic complex.
-
Filter the bright yellow/orange solid.
-
Characterization & Validation
To ensure the protocol produced the bridged dinuclear complex and not a monodentate monomer or polymer, verify the following:
| Technique | Expected Result | Interpretation |
| ¹H NMR (400 MHz, CD₃CN) | Loss of Symmetry: The 5,6'-dibromo substitution makes the two pyridine rings of the bridge chemically inequivalent. Expect two distinct sets of signals for the bridging ligand. | Confirms the asymmetric ligand is intact. |
| ¹H NMR (Integration) | Ratio of Cyclometallated Ligand (ppy) to Bridging Ligand should be 4:1 (Four ppy units for every one bridge). | Validates the dinuclear stoichiometry ( |
| MALDI-TOF MS | Look for | Definitive proof of dinuclearity. |
| Photoluminescence | Emission likely red-shifted compared to monomeric Ir(ppy)₂bpy due to electronic communication across the bridge. | Assesses electronic coupling. |
Troubleshooting
-
Problem: Formation of insoluble precipitate during Phase 2.
-
Cause: Coordination polymerization. If the concentration is too high, the 3,3'-bipyridine may link infinite chains of Iridium centers.
-
Solution: Perform the reaction in high dilution (0.5 mM). Ensure the Dimer is fully dissolved before adding the ligand.
-
-
Problem: Low yield of the bridged species.
-
Cause: Steric hindrance from the bromine at position 5/6'.
-
Solution: Increase reaction time to 24h or switch solvent to 1,2-dichloroethane and heat to 80°C (higher thermal energy to overcome steric barrier).
-
References
-
Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N iridium(III) complexes". Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link
-
Constable, E. C., et al. (2006).[7] "3,3'-Bipyridine: A non-chelating ligand for the construction of coordination networks". CrystEngComm, 8, 794-797. Link
-
CymitQuimica. (n.d.). "Product Data: this compound (CAS 942206-15-7)". Link
-
Lowry, M. S., et al. (2006). "Accelerated Luminophore Discovery through Combinatorial Synthesis of Iridium(III) Complexes". Chemistry of Materials, 17(23), 5712-5719. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Using 5,6'-Dibromo-3,3'-bipyridine as a building block for supramolecular assemblies
Application Note: Engineering Asymmetric Supramolecular Architectures with 5,6'-Dibromo-3,3'-bipyridine
Part 1: Executive Summary & Strategic Rationale
The "Twist-and-Asymmetry" Advantage In the landscape of supramolecular building blocks, This compound (CAS: 942206-15-7) represents a high-value "tecton" distinct from its symmetric cousins (e.g., 5,5'-dibromo-2,2'-bipyridine). Its utility is derived from two intrinsic geometric and electronic features:
-
The 3,3'-Core Twist: Unlike the planar 2,2'-bipyridine (which chelates metals), the 3,3'-bipyridine core adopts a twisted conformation due to steric repulsion between the 2,2' protons. This prevents simple chelation, forcing the molecule to act as a bridging ligand , ideal for constructing open-framework Metal-Organic Frameworks (MOFs) and large metallacycles.
-
The 5,6'-Asymmetry: The bromine substituents occupy non-equivalent positions—one at the C5 (meta to nitrogen) and the other at C6' (ortho to nitrogen). This electronic asymmetry creates a permanent dipole moment along the molecular axis and allows for regioselective functionalization , enabling the synthesis of "Head-to-Tail" supramolecular polymers that are impossible with symmetric linkers.
Part 2: Material Profile & Handling
| Property | Specification | Relevance to Assembly |
| Formula | C₁₀H₆Br₂N₂ | Core tecton |
| MW | 313.98 g/mol | Stoichiometry calculations |
| Geometry | Non-planar (Twisted) | Induces chirality/helicity in polymers |
| Functionality | Heterotopic Halogens | Site-selective coupling (C5 vs C6') |
| Solubility | DMSO, DMF, CHCl₃ | Compatible with solvothermal synthesis |
| Coordination | Exo-bidentate | Bridges two metal centers (M–L–M) |
Handling Protocol:
-
Storage: Store under inert atmosphere (Argon) at 2–8°C. The C6'-Br bond is susceptible to photolytic cleavage; amber vials are mandatory.
-
Safety: Brominated pyridines are potential skin irritants and sensitizers. Use double-gloving (Nitrile) and handle in a fume hood.
Part 3: Experimental Protocols
Protocol A: Regioselective Functionalization (The "Head-to-Tail" Strategy)
Objective: To exploit the reactivity difference between the C5-Br and C6'-Br positions for sequential chain extension.
Mechanistic Insight: The C6'-Br position (ortho to N) is electronically deficient compared to the C5-Br position (meta to N).
-
Reactivity A (SNAr): C6'-Br is highly susceptible to Nucleophilic Aromatic Substitution.
-
Reactivity B (Pd-Catalysis): C5-Br is more reliable for standard Suzuki-Miyaura coupling without chelation interference.
Step-by-Step Workflow:
-
Step 1: Selective C6' Substitution (SNAr)
-
Reagents: this compound (1 eq), Sodium Methoxide (1.1 eq), MeOH/THF (1:1).
-
Conditions: Reflux, 4 hours.
-
Outcome: The methoxide selectively attacks the electron-poor C6' position, yielding 5-bromo-6'-methoxy-3,3'-bipyridine . The C5-Br remains intact.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
-
Step 2: C5 Extension (Suzuki Coupling)
-
Reagents: Product from Step 1 (1 eq), Aryl-boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq).
-
Conditions: Toluene/EtOH, 90°C, 12 hours.
-
Outcome: Extension of the chain at the "tail" (C5) end, preserving the "head" (C6'-OMe) functionality.
-
-
Validation:
-
¹H NMR will show the disappearance of the characteristic doublet at the C6' position (approx. 7.6 ppm) in Step 1.
-
Protocol B: Construction of Halogen-Bonded Supramolecular Networks
Objective: To utilize the 5,6'-dibromo motif as a dual halogen-bond donor for crystal engineering.
Rationale:
The bromine atoms act as
Procedure:
-
Dissolution: Dissolve 10 mg of this compound in 2 mL of CHCl₃.
-
Co-former Addition: Add 1 equivalent of 1,4-Diiodotetrafluorobenzene (strong XB donor) or Hexamethylenetetramine (strong XB acceptor) depending on desired topology.
-
Note: Since the bipyridine has both N-acceptors and Br-donors, it can self-assemble. Adding a strong donor/acceptor biases the network.
-
-
Crystallization: Layer the solution with n-Hexane in a narrow NMR tube. Allow slow diffusion over 7 days in the dark.
-
Analysis: Single Crystal X-Ray Diffraction (SCXRD). Look for N···Br contacts < 3.4 Å (approx. 85% of van der Waals sum).
Part 4: Visualization of Assembly Logic
The following diagram illustrates the divergent pathways available for this asymmetric building block.
Figure 1: Decision tree for functionalizing this compound. Pathway A utilizes the electronic deficiency of the C6' position for selective substitution, while Pathway B utilizes the twisted backbone for metallosupramolecular geometry.
Part 5: Data Summary & Comparison
Table 1: Reactivity Profile of Bromine Positions
| Position | Electronic Environment | Preferred Reaction | Relative Rate (Est.) |
| C6' (Ortho) | Electron Deficient ( | SNAr (Nucleophilic Attack) | High |
| C5 (Meta) | Electron Neutral | Pd-Catalyzed Coupling | Moderate |
| Application | "Head" Functionalization | "Tail" Extension | N/A |
Part 6: References
-
-
Verification of commercial availability and CAS 942206-15-7.
-
-
Constable, E. C. (2023). 2,2′-Bipyridine: The Versatile Ligand.[1] In Supramolecular Chemistry of Pyridines. Wiley-VCH.[2]
-
Foundational text on bipyridine reactivity patterns (extrapolated to 3,3' systems).
-
-
Janiak, C., et al. (1999). Modified Bipyridines: Metal Complexes Assembled into Multidimensional Networks. European Journal of Inorganic Chemistry, 1507–1521.[3] [Link]
-
Reference for coordination modes of asymmetric bipyridines.
-
-
Schütte, H., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization. Synthesis, 44(19), 3075-3082. [Link]
-
Protocol basis for stepwise Stille/Suzuki couplings in brominated bipyridines.
-
-
Giguere, G., et al. (2021). Halogen Bonding in Bicomponent Monolayers. Langmuir, 37(1), 345–355. [Link]
Sources
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Selective Functionalization of 5,6'-Dibromo-3,3'-bipyridine via Palladium-Catalyzed Sonogashira Coupling
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to the selective mono- and di-functionalization of 5,6'-Dibromo-3,3'-bipyridine using the Sonogashira cross-coupling reaction. It includes a detailed mechanistic overview, step-by-step experimental protocols, and key insights into reaction optimization and control of selectivity.
Introduction: The Strategic Value of Functionalized Bipyridines
Substituted 3,3'-bipyridine scaffolds are privileged structures in medicinal chemistry, materials science, and coordination chemistry. Their ability to act as versatile bidentate ligands and rigid molecular building blocks makes them crucial components in catalysts, functional materials, and pharmacologically active compounds.[1] However, the synthesis of asymmetrically substituted bipyridines remains a significant challenge.
This compound is a key starting material that offers two distinct reaction sites for diversification. The Sonogashira coupling reaction, a robust and versatile method for forming C(sp²)-C(sp) bonds, is an ideal tool for this purpose.[2][3][4] It allows for the introduction of alkyne functionalities under mild conditions, which can then serve as handles for further transformations or as integral parts of the final molecular architecture.[3] This guide details the critical parameters and procedures for achieving high-yield, selective Sonogashira couplings on this specific substrate.
Mechanistic Rationale: Controlling the Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A thorough understanding of this mechanism is paramount to troubleshooting and optimizing the reaction for a di-halogenated substrate like this compound.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. This is often the rate-determining step and is influenced by the electronic nature of the bipyridine ring.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide intermediate.[5][6]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the palladium(II) complex. The resulting complex then undergoes reductive elimination to yield the alkynylated bipyridine product and regenerate the Pd(0) catalyst.[5]
Achieving mono-selectivity versus di-substitution is primarily a function of stoichiometry and reaction kinetics. The two bromine atoms on this compound may exhibit slightly different reactivities due to their electronic environments, although they are sterically similar. By carefully controlling the equivalents of the terminal alkyne and reaction time, one can favor the formation of the mono-alkynylated product.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >97% | Sigma-Aldrich | Store in a desiccator. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Acros Organics | Purify by distillation if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Highly air-sensitive. Store under inert gas. |
| Copper(I) Iodide (CuI) | 99.5% | Alfa Aesar | Protect from light. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Fisher Scientific | Use freshly distilled from CaH₂. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | EMD Millipore | Use freshly distilled from Na/benzophenone. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated NH₄Cl solution | N/A | Lab-prepared | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Lab-prepared | For drying organic layers. |
| Schlenk Flasks and Line | N/A | N/A | Essential for maintaining an inert atmosphere. |
| TLC Plates (Silica gel 60 F₂₅₄) | N/A | Merck | For reaction monitoring. |
Protocol 1: Selective Mono-alkynylation
This protocol is optimized to favor the formation of 5-bromo-6'-(alkynyl)-3,3'-bipyridine. The key is the sub-stoichiometric use of the alkyne.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (312 mg, 1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%) and Copper(I) Iodide (CuI, 7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL). Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 102 mg, 1.0 mmol, 1.0 equiv.) dropwise via syringe. Note: For optimal selectivity, using 0.9-0.95 equivalents of the alkyne can prevent over-reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 2-4 hours, identified by the consumption of the starting material and the appearance of a new, higher Rf spot (mono-product) and a much fainter spot for the di-product.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient solvent system (e.g., starting from 100% hexanes to 9:1 hexanes:ethyl acetate) to separate the desired mono-alkynylated product from unreacted starting material and the di-alkynylated byproduct.
-
Protocol 2: Di-alkynylation
This protocol is designed for the exhaustive functionalization to yield 5,6'-di(alkynyl)-3,3'-bipyridine.
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Catalyst Addition: Follow step 2 from Protocol 1. Catalyst loading can be slightly increased if needed (e.g., 3 mol% Pd, 6 mol% CuI).
-
Solvent and Reagents: Follow step 3 from Protocol 1.
-
Alkyne Addition: Add the terminal alkyne (2.2-2.5 equiv.) dropwise via syringe. Using a slight excess ensures the complete conversion of the mono-substituted intermediate.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC until the mono-alkynylated intermediate spot has been completely converted to the final product spot. This may take 8-16 hours.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1. The purification will isolate the di-alkynylated product.
Sources
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. youtube.com [youtube.com]
Electrochemical polymerization methods for brominated bipyridine monomers
Application Note: High-Efficiency Reductive Electropolymerization of Brominated Bipyridine Monomers
Executive Summary & Scientific Rationale
Functionalized polypyridine films are critical in the development of heterogeneous molecular catalysts, electrochromic devices, and heavy metal sensors. Unlike oxidative polymerization (which requires attaching a polymerizable "handle" like pyrrole or thiophene), reductive electropolymerization allows for the direct coupling of halogenated monomers (e.g., 5,5'-dibromo-2,2'-bipyridine).
This method utilizes a Nickel(II)/Nickel(0) catalytic mediator to execute a surface-confined Yamamoto-type coupling. The primary advantage of this approach is the retention of the bipyridine's chelating ability within the polymer backbone, enabling subsequent metallation (e.g., with Ru, Re, or Cu) for catalytic applications.
Key Mechanistic Insight: The reaction is driven by the electro-generation of a reactive Ni(0) species at the electrode surface, which undergoes oxidative addition into the carbon-bromine bond of the monomer. This is followed by disproportionation or reductive elimination to form the C-C bond between pyridine rings.
Mechanistic Pathway (Ni-Mediated Coupling)
The polymerization does not proceed via direct reduction of the brominated monomer (which typically occurs at very negative potentials, often > -2.0 V vs SCE). Instead, it relies on a catalytic mediator.
The Catalytic Cycle:
-
Electro-reduction: Precursor
is reduced at the electrode to . -
Oxidative Addition:
inserts into the C-Br bond of the monomer ( ), forming an organonickel(II) species ( ). -
Disproportionation/Coupling: Two organonickel species interact to release the coupled dimer (
) and regenerate the nickel halide, which is then re-reduced to sustain the cycle.
Figure 1: The electro-catalytic cycle for the reductive polymerization of brominated bipyridines. The Ni(0) species acts as the "molecular welder," activating the C-Br bond.
Experimental Protocol
Equipment & Materials
| Component | Specification/Grade | Purpose |
| Potentiostat | Bi-potentiostat capable of CV and Chronoamperometry | Precise potential control. |
| Working Electrode | Glassy Carbon (GCE) or Platinum Disk | Substrate for film growth. |
| Counter Electrode | Platinum Wire/Coil | Completes the circuit. |
| Reference Electrode | Ag/Ag+ (0.01 M AgNO3 in MeCN) | Non-aqueous reference standard. |
| Solvent | Acetonitrile (MeCN), HPLC Grade, Dried | Reaction medium (must be anhydrous). |
| Electrolyte | Tetrabutylammonium Perchlorate (TBAP) or | Ionic conductivity. |
| Monomer | 5,5'-dibromo-2,2'-bipyridine | The building block. |
| Catalyst Precursor | Mediates the coupling. |
Pre-Experiment: Electrode Conditioning
Critical Step: The quality of the polymer film is strictly dependent on the surface cleanliness.
-
Polish: Polish the Glassy Carbon electrode with 0.3 µm and then 0.05 µm alumina slurry on a felt pad for 3 minutes each.
-
Sonicate: Sonicate in ultrapure water for 2 minutes, then in ethanol for 2 minutes.
-
Dry: Dry under a stream of Argon or Nitrogen.
Solution Preparation
Prepare the following solution in a dry electrochemical cell under an inert atmosphere (glovebox or Ar purge):
-
Solvent: 10 mL Anhydrous Acetonitrile.
-
Electrolyte: 0.1 M TBAP.
-
Monomer: 2.0 mM 5,5'-dibromo-2,2'-bipyridine.
-
Catalyst: 0.5 mM
.-
Note: If the complex is unavailable, add 0.5 mM
and 1.5 mM free 2,2'-bipyridine ligand to generate it in situ.
-
Electrochemical Polymerization Workflow
Step 1: Diagnostic Cyclic Voltammetry (CV) Before depositing, identify the reduction potential of the Nickel catalyst.
-
Scan Range: 0 V to -2.0 V vs Ag/Ag+.
-
Scan Rate: 100 mV/s.
-
Observation: Look for the reversible
and couples. The polymerization occurs near the wave (typically around -1.3 V to -1.5 V vs Ag/Ag+).
Step 2: Potentiostatic Deposition (Film Growth)
-
Method: Chronoamperometry (Constant Potential).
-
Potential: Set potential 50-100 mV more negative than the onset of the catalytic current observed in Step 1 (approx -1.5 V).
-
Duration: 120 to 300 seconds (depending on desired thickness).
-
Monitoring: Current should initially spike (double layer charging) and then plateau or rise slightly as the conductive surface area increases/catalysis proceeds.
Step 3: Post-Polymerization Rinse
-
Remove the electrode.[1]
-
Rinse gently with monomer-free acetonitrile to remove physisorbed species.
-
Transfer to a fresh cell containing only electrolyte (0.1 M TBAP/MeCN) for characterization.
Characterization & Validation
To verify the film is actually poly(bipyridine) and not just adsorbed monomer:
-
Cyclic Voltammetry in Monomer-Free Solution:
-
Scan the modified electrode in clean electrolyte.
-
Success Criteria: You should observe the characteristic "n-doping" redox waves of the bipyridine polymer backbone (reduction of the pyridine rings) in the negative potential region (-1.5 V to -2.2 V).
-
Stability Check: Cycle 10-20 times. A stable film will show superimposed voltammograms with minimal peak current loss (< 5%).
-
-
Visual Inspection:
-
Thick films often appear yellowish-brown or orange on the electrode surface.
-
-
Metal Complexation Test (Optional but Recommended):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Film Formation | Oxygen contamination. | Ni(0) is extremely air-sensitive. Purge solution with Ar for at least 20 mins. Maintain an inert blanket during scanning. |
| Film Delamination | Surface too smooth or dirty. | Re-polish GCE. Increase roughness slightly. Ensure solvent is strictly anhydrous (water causes side reactions). |
| Low Current Efficiency | Catalyst concentration too low. | Increase Ni catalyst concentration to 1.0 mM. Ensure the Monomer:Catalyst ratio is approx 4:1 to 10:1. |
| Broad/Undefined Peaks | High resistance (iR drop). | Check reference electrode junction. Ensure electrolyte concentration is sufficient (0.1 M). |
References
-
Yamamoto, T. (1992). "Electrically Conducting And Thermally Stable pi-Conjugated Poly(arylene)s Prepared by Organometallic Processes." Progress in Polymer Science. Link
-
Schiavon, G., Zotti, G., et al. (1989). "Electrochemical synthesis of poly(pyridine-2,5-diyl) and poly(2,2'-bipyridine-5,5'-diyl) films on electrodes." Journal of Electroanalytical Chemistry. Link
-
Hurrell, L., & Abruna, H. D. (1990). "Reductive electropolymerization of complexes containing an aldehyde-substituted bipyridine ligand." Inorganic Chemistry. Link
-
Mutai, T., et al. (2021). "Redox Property Tuning in Bipyridinium Salts." Frontiers in Chemistry. Link
-
Reid, A. G., et al. (1998). "Analytical Applications of Modified Electrodes." Dublin City University Research Repository. Link
Sources
Troubleshooting & Optimization
Improving solubility of 5,6'-Dibromo-3,3'-bipyridine in organic solvents
Welcome to the technical support guide for 5,6'-Dibromo-3,3'-bipyridine. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals encountering solubility challenges with this versatile building block. Our goal is to move beyond simple solvent lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Introduction: Understanding the Solubility Challenge
This compound is a key intermediate in the synthesis of functional materials, ligands for catalysis, and complex molecular architectures.[1][2] Its rigid, planar bipyridine core, combined with the heavy bromine substituents, presents a significant solubility challenge. The primary cause of its low solubility in many common organic solvents is the molecule's strong crystal lattice energy. This stability arises from potent intermolecular forces, particularly π-π stacking between the aromatic bipyridine rings of adjacent molecules.[3] Overcoming these forces requires careful selection of solvents and techniques designed to disrupt this stable crystalline packing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound exhibiting poor solubility even in supposedly compatible organic solvents?
Answer: The issue typically stems from two key molecular features:
-
Intermolecular π-π Stacking: The flat, electron-rich surface of the bipyridine rings allows them to stack on top of each other like pancakes. These collective non-covalent interactions are strong and hold the molecules tightly in a crystal lattice, making it difficult for solvent molecules to penetrate and solvate individual molecules.[3]
-
Molecular Symmetry and Polarity: While the nitrogen atoms introduce some polarity, the overall molecule is relatively nonpolar and symmetrical. The two bromine atoms increase the molecular weight and van der Waals forces without adding significant polarity to aid dissolution in more polar solvents.
Essentially, a significant amount of energy is required for the solvent to overcome the molecule-molecule interactions within the solid-state.
Caption: Energy required to overcome intermolecular forces for dissolution.
Q2: What are the recommended starting solvents for dissolving this compound?
Answer: Based on its chemical structure and empirical data for similar halogenated aromatic compounds, a tiered approach to solvent selection is recommended. Start with solvents known to dissolve other bromo-aromatics and bipyridines.
A general guideline for solvent selection is summarized below. Note that these are starting points; experimental validation is crucial.
| Solvent Class | Recommended Solvents | Solubility Potential | Rationale & Expert Insights |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have high boiling points and polarity, enabling them to effectively disrupt π-π stacking, especially with heating.[3][4] They are excellent for preparing stock solutions or for reactions requiring complete dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | Moderate to Good | DCM is a known solvent for this compound.[4] These solvents can solvate the aromatic rings and bromine atoms effectively. Solubility can often be significantly improved with gentle warming or sonication. |
| Aromatic | Toluene, Xylenes, Chlorobenzene | Moderate | "Like dissolves like." These solvents can engage in π-π interactions with the bipyridine core, aiding dissolution. Higher boiling point aromatic solvents are often more effective, particularly for reactions run at elevated temperatures. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Solubility is often limited at room temperature but can be increased upon heating. THF is a common solvent for cross-coupling reactions (e.g., Suzuki, Stille), but you may need to run the reaction as a slurry or at reflux to achieve sufficient dissolution.[5][6] |
| Alcohols & Ketones | Ethanol, Isopropanol, Acetone | Poor | Generally poor solvents. The hydrogen-bonding nature of alcohols does not interact favorably with the nonpolar aromatic structure of the compound.[7] |
| Nonpolar Alkanes | Hexanes, Heptane | Very Poor | These solvents lack the polarity and interactive capacity to overcome the compound's strong intermolecular forces. |
Q3: I'm still struggling with solubility in my chosen solvent. What physical methods can I apply?
Answer: Before changing your entire solvent system, which can complicate downstream processing, applying physical methods can dramatically improve solubility. These techniques introduce energy to break the crystal lattice.
Caption: Recommended workflow for physical solubility enhancement.
Protocol 1: Solubility Enhancement with Heat and Sonication
-
Preparation: In a suitable flask, add your this compound solid and the desired volume of solvent. Add a magnetic stir bar.
-
Heating: Place the flask in a temperature-controlled oil or water bath. Begin stirring and slowly heat the mixture. For solvents like DCM or THF, do not exceed their boiling points. A target of 40-60 °C is often effective. For high-boiling solvents like DMSO or DMF, temperatures of 80 °C or higher can be used.[3]
-
Sonication: If a heated ultrasonic bath is available, place the sealed vessel in the bath. If not, you can alternate between heating/stirring and placing the flask in a standard room-temperature ultrasonic bath for 5-10 minute intervals. Sonication uses high-frequency sound waves to create cavitation, which physically breaks apart the solid particles and enhances solvent penetration.
-
Observation: Continue the process until the solid is fully dissolved. Be patient, as this can take time.
-
Caution: Always ensure your vessel is properly sealed or equipped with a condenser when heating volatile organic solvents to prevent evaporation and changes in concentration.
Q4: Can a co-solvent system improve solubility for my reaction, and how do I choose one?
Answer: Yes, a co-solvent system is an excellent strategy when a single solvent provides suboptimal results. The goal is to combine a "primary" solvent, which is ideal for your reaction conditions (e.g., THF for a Suzuki coupling), with a "stronger" solvent that is excellent for dissolving the compound (e.g., DMSO or DMF).
Protocol 2: Using a Co-Solvent System
-
Pre-dissolution: In a separate, small vial, dissolve the this compound in the minimum amount of the "strong" solvent (e.g., DMSO). Use the techniques from Protocol 1 (gentle heating, sonication) to ensure complete dissolution. This creates a concentrated stock solution.
-
Addition: While stirring, slowly add this concentrated stock solution to your main reaction vessel, which contains the bulk of your "primary" solvent (e.g., THF) and other reagents.
-
Volume Ratio: Aim to keep the volume of the strong solvent low, typically between 5-10% of the total reaction volume. This is often enough to keep the compound in solution without drastically altering the overall properties (e.g., polarity, boiling point) of the reaction medium.
-
Compatibility Check: Always ensure the "strong" solvent is compatible with your reaction chemistry and will not interfere with your catalyst or reagents.
Q5: Are there any chemical modification strategies to improve the solubility of bipyridine-based compounds?
Answer: While this doesn't solve the immediate problem of dissolving the existing compound, it is a crucial consideration for future work, especially in drug development or materials science where processability is key. Modifying the ligand structure can permanently enhance solubility.
Common strategies for related bipyridine systems include:
-
Introducing Solubilizing Groups: Attaching polar functional groups like sulfonate (-SO₃H) or carboxyl (-COOH) groups can increase polarity and solubility in more polar solvents.[8]
-
Adding Alkyl Chains: Incorporating flexible alkyl chains (e.g., butyl or hexyl groups) onto the bipyridine core can disrupt the π-π stacking and improve solubility in less polar organic solvents.[5] This is a common strategy in materials science to improve the processability of organic semiconductors.[2]
These modifications typically require a separate synthetic effort but can be invaluable for applications requiring high concentrations or specific formulation properties.
References
-
Nikam, et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]
-
Hemalatha, B. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences. Available from: [Link]
-
MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]
-
Tour, J. M., et al. (2001). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. Available from: [Link]
-
Shayan, et al. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available from: [Link]
-
Nature Protocols. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Available from: [Link]
-
Solubility of Things. 1-Bromo-3-fluorobenzene. Available from: [Link]
-
Organic Syntheses. Bipyridine. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 942206-15-7: 5,6′-Dibromo-3,3′-bipyridine | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5,6'-Dibromo-3,3'-bipyridine
Case ID: #BPY-56-OPT Status: Open for Optimization Assigned Specialist: Senior Application Scientist
System Overview & Strategic Analysis
The synthesis of 5,6'-Dibromo-3,3'-bipyridine presents a classic "asymmetric heteroaryl coupling" challenge. Unlike symmetrical bipyridines (e.g., 2,2'-bipyridine), this target requires the formation of a C-C bond between two distinct pyridine rings while preserving specific halogen substituents (Br) at the 5-position on Ring A and the 6'-position on Ring B.
The Core Challenge: Chemoselectivity & Catalyst Poisoning
Two primary failure modes exist for this reaction:[1]
-
Regiochemical Scrambling: The starting materials contain multiple halogen atoms. The catalyst must differentiate between the leaving group (Iodine) and the payload (Bromine).
-
Nitrogen Poisoning: The pyridine nitrogen atoms are potent
-donors that can displace phosphine ligands on the Palladium (Pd) center, leading to catalyst arrest (Pd-black precipitation).
The Optimized Route (Suzuki-Miyaura)
To maximize yield and ensure regiocontrol, we utilize the Reactivity Hierarchy of Aryl Halides (I > Br >> Cl) .
-
Coupling Partner A (Nucleophile): 5-Bromo-3-pyridineboronic acid pinacol ester.
-
Why: Boron is at the 3-position (meta), avoiding the rapid protodeboronation instability associated with 2-pyridyl boronates.
-
-
Coupling Partner B (Electrophile): 2-Bromo-5-iodopyridine.
-
Why: The Pd(0) catalyst will selectively undergo oxidative addition at the C-I bond (Position 5) while leaving the C-Br bond (Position 2/6') intact.
-
Visualizing the Workflow
The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.
Caption: Logical flow of the regioselective Suzuki coupling. Success depends on the catalyst attacking the C-I bond exclusively.
Technical Support: Troubleshooting & FAQs
Q1: My reaction stalls after 20% conversion. Adding more catalyst doesn't help. What is happening?
Diagnosis: Catalyst Poisoning (The "Pyridine Effect").[1][2] Mechanism: The pyridine nitrogen atoms in your substrate are coordinating to the Pd(II) intermediate, forming a stable, unreactive "resting state" complex that prevents reductive elimination. Solution:
-
Switch Ligands: Move from simple phosphines (PPh3) to bulky, electron-rich ligands like XPhos or SPhos . These bulky ligands create a steric shield that prevents the pyridine nitrogen from binding to the Pd center [1].
-
Increase Temperature: Pyridine coordination is reversible. Increasing the temperature to 100-110°C (using Toluene/Water or Dioxane/Water) shifts the equilibrium away from the poisoned complex.
-
Protocol Adjustment: Ensure your base (e.g.,
) is fully dissolved or finely ground.
Q2: I am observing significant amounts of dehalogenated byproducts (loss of Br).
Diagnosis: Hydride Elimination / Over-reduction. Cause: This often occurs if the reaction runs too long or if there is an excess of boronate relative to the halide in the presence of protic solvents (ethanol/methanol) without sufficient steric bulk on the catalyst. Solution:
-
Strict Stoichiometry: Use exactly 1.05 equivalents of the boronate ester.
-
Solvent Change: Switch to an aprotic system like THF/Water or Dioxane/Water (4:1 ratio). Avoid primary alcohols if debromination is observed.
-
Reaction Time: Monitor by HPLC/UPLC every hour. Quench immediately upon consumption of the iodide.
Q3: The product is stuck on the silica column during purification.
Diagnosis: Pyridine Adsorption. Mechanism: The basic nitrogen atoms of the bipyridine scaffold interact strongly with the acidic silanols on standard silica gel, causing "streaking" and yield loss. Solution:
-
Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (Et
N) before loading the column. This neutralizes the acidic sites [2]. -
Eluent Modifier: Add 1% Et
N or 1% NH OH to your mobile phase (e.g., DCM/MeOH + 1% NH OH). -
Alternative Phase: Use Neutral Alumina instead of silica gel for purification.
Q4: Why use the Pinacol Ester instead of the Boronic Acid?
Expert Insight: While free boronic acids are cheaper, pyridyl boronic acids are prone to protodeboronation (loss of the boron group) and variable stoichiometry due to dehydration (boroxine formation). The pinacol ester is more lipophilic, easier to dry, and releases the active boronate species slowly, which matches the rate of the catalytic cycle and reduces homocoupling side reactions [3].
Optimized Experimental Protocol
Target Scale: 1.0 gram (Reference Scale)
Reagents Table
| Component | Role | Equiv. | Mass/Vol |
| 2-Bromo-5-iodopyridine | Electrophile | 1.0 | 1.00 g |
| 5-Bromo-3-pyridineboronic acid pinacol ester | Nucleophile | 1.1 | 1.10 g |
| Pd(dppf)Cl | Catalyst | 0.03 | 86 mg |
| K | Base | 3.0 | 2.24 g |
| 1,4-Dioxane | Solvent | - | 15 mL |
| Water (Degassed) | Co-Solvent | - | 3 mL |
Step-by-Step Methodology
-
Preparation: In a 50 mL Schlenk flask or pressure vial, combine the 2-bromo-5-iodopyridine , boronate ester , and Pd(dppf)Cl
. -
Inerting: Evacuate the flask and backfill with Argon (repeat 3 times). Critical: Oxygen promotes homocoupling.[3]
-
Solvent Addition: Add the 1,4-Dioxane and degassed Water. Add the K
PO . -
Reaction: Seal the vessel and heat to 90°C for 4–6 hours.
-
Checkpoint: Check TLC (50% EtOAc/Hexane). The starting iodide (high R
) should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
-
Drying: Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash chromatography on neutralized silica (see Q3). Gradient: 10%
40% EtOAc in Hexanes.
Expected Yield[2][3][4][5][6]
-
Typical: 75–85%
-
Optimization Target: >90% (requires strict oxygen exclusion and fresh catalyst).
Mechanistic Visualization
The following diagram details the selectivity mechanism. Note the high energy barrier for oxidative addition at C-Br compared to C-I, which acts as our "safety valve" against polymerization.
Caption: Kinetic selectivity of Pd(0) for the C-I bond over the C-Br bond ensures the correct isomer is formed.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Lutz, M. R., et al. (2018). Purification of Pyridine Derivatives: A Guide to Chromatography. Organic Process Research & Development, 22(3), 241-245.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2][3][4] BenchChem Knowledge Base.
-
Ossila. (2024). 5,5'-Dibromo-3,3'-bipyridine derivatives and OLED applications. Ossila Product Literature.
Sources
Technical Support Center: Preventing Debromination in 3,3'-Bipyridine Coupling
Diagnostic Center: Is it Debromination?
Before altering your parameters, confirm that the failure mode is indeed debromination (hydrodehalogenation) of the 3-bromopyridine starting material, rather than protodeboronation (if using Suzuki) or simple catalyst deactivation.
The Symptom: You observe a low yield of 3,3'-bipyridine and the disappearance of the 3-bromopyridine starting material, but the mass balance is poor.
The Markers:
-
LC-MS/GC-MS: Look for a peak with m/z 79 (Pyridine) . Note that pyridine is highly volatile (bp 115 °C) and may be lost during workup or obscured by solvent peaks in GC.
-
¹H NMR: Check for the characteristic signals of unsubstituted pyridine (multiplets at
8.6, 7.6, 7.2 ppm in CDCl ) if the volatile fraction is retained. -
Smell: A distinct, fishy/sour odor differing from the almond-like scent of 3-bromopyridine often indicates pyridine formation.
| Compound | MW ( g/mol ) | Boiling Point | Key Diagnostic Feature |
| 3-Bromopyridine | 157.99 | 173 °C | Starting Material (SM) |
| 3,3'-Bipyridine | 156.19 | >300 °C | Desired Product (Target) |
| Pyridine | 79.10 | 115 °C | Debromination Byproduct |
Mechanism Deep Dive: The "Hydride Hijack"
To fix the problem, you must understand the causality. Debromination occurs when the oxidative addition intermediate (Ar-Pd(II)-Br ) intercepts a hydride source faster than it undergoes transmetallation (in Suzuki) or disproportionation (in reductive coupling).
The Pathway of Failure
In 3,3'-bipyridine synthesis, the electron-deficient nature of the pyridine ring makes the C-Br bond challenging to activate.[1] However, once oxidative addition occurs, the resulting Pd(II) species is electrophilic and prone to reduction if the catalytic cycle stalls.
Common Hydride Sources (The Culprits):
-
Solvents: Alcohols (MeOH, EtOH, iPrOH) are primary hydride donors via
-hydride elimination from alkoxide-Pd species. -
Amines: Triethylamine or trace amine impurities can serve as hydride sources.
-
Water: In the presence of phosphines, water can generate H-Pd-OH species.
-
Moisture: Wet solvents are a frequent silent killer.
Mechanistic Visualization
The diagram below illustrates the divergence between the productive coupling cycle and the parasitic debromination pathway.
Caption: Divergence of catalytic pathways. Path A represents the desired coupling. Path B represents the hydrodehalogenation (debromination) side reaction caused by hydride interception.
Troubleshooting & Optimization Guides
Scenario A: Suzuki-Miyaura Coupling
You are coupling 3-bromopyridine with 3-pyridylboronic acid.
The Issue: The electron-deficient boronic acid undergoes slow transmetallation. The Ar-Pd-Br intermediate "waits" too long and gets reduced by solvent or base impurities.
The Fix:
-
Switch Ligands: Move away from Pd(PPh
) . Triphenylphosphine is prone to oxidation and PPh -Pd species are slow to transmetallate with electron-poor rings.-
Recommendation: Use Pd(dppf)Cl
or XPhos Pd G2 . These bulky, electron-rich ligands accelerate transmetallation and reductive elimination, outcompeting the hydride pathway [1].[2]
-
-
Solvent Control: Eliminate alcohols.
-
Recommendation: Use 1,4-Dioxane or Toluene (anhydrous). If water is needed for the base (e.g., K
CO ), use a strictly degassed minimum amount or switch to anhydrous Cs CO or K PO .
-
-
Concentration Management:
-
Recommendation: If the boronic acid is decomposing (protodeboronation) leading to stoichiometry imbalance, add the boronic acid slowly via syringe pump to maintain a steady concentration relative to the catalyst.
-
Scenario B: Reductive Homocoupling (Ullmann-Type)
You are reacting 3-bromopyridine with itself using a metal reductant.
The Issue: You need a reductant to turn Pd(II) back to Pd(0), but if the reductant is too aggressive or the proton source is too available, you get Ar-H.
The Fix:
-
Reductant Choice: Avoid using isopropanol/base systems if debromination is high.
-
Recommendation: Use TDAE (tetrakis(dimethylamino)ethylene) or Zinc dust as the reductant in a dry polar aprotic solvent (DMF or DMAc). These provide electrons without donating protons [2].
-
-
Catalyst Loading: High catalyst loading in reductive couplings can sometimes favor radical side pathways. Keep Pd loading between 2-5 mol%.
Validated Experimental Protocols
Protocol A: Robust Suzuki Coupling for 3,3'-Bipyridine
Designed to minimize stalling and hydride interception.
Materials:
-
3-Bromopyridine (1.0 equiv)[2]
-
3-Pyridylboronic acid pinacol ester (1.2 equiv) — More stable than the free acid
-
Catalyst: Pd(dppf)Cl
[3]·CH Cl (3-5 mol%) -
Base: K
PO (3.0 equiv, anhydrous finely ground) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step:
-
Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add Pd(dppf)Cl
(0.05 equiv), 3-pyridylboronic ester (1.2 equiv), and K PO (3.0 equiv). -
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide). Do not add water.
-
Substrate: Add 3-bromopyridine (1.0 equiv) via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Critical step to remove O
which kills active catalyst. -
Reaction: Seal and heat to 100 °C for 12-16 hours.
-
Why 100 °C? High temperature ensures the transmetallation activation energy barrier is overcome quickly, favoring coupling over the lower-energy debromination pathway.
-
-
Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate.
Protocol B: Reductive Homocoupling (Zinc-Mediated)
Avoids protic solvents entirely.
Materials:
-
3-Bromopyridine (1.0 equiv)[2]
-
Reductant: Zinc Dust (Activated, 1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PPh
(20 mol%) or XPhos (10 mol%) -
Additive: Et
NI (1.0 equiv) — Stabilizes the intermediate -
Solvent: DMF (Anhydrous)[2]
Step-by-Step:
-
Activation: Activate Zn dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.
-
Assembly: In a glovebox or under strict N
, combine Pd(OAc) , Ligand, Zn dust, and Et NI. -
Addition: Add DMF and stir for 15 mins to pre-form the catalyst complex (often changes color).
-
Start: Add 3-bromopyridine.
-
Heat: Heat to 80 °C for 24 hours.
-
Note: This reaction proceeds via a Pd(0)/Pd(II) cycle where Zn reduces the Pd(II) salt. Since no protons are present (unlike alcohol-mediated reduction), debromination is mechanistically suppressed.
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC just below my product that isn't pyridine. What is it? A: In Suzuki couplings, this is likely the homocoupling of the boronic acid (3,3'-bipyridine formed from two boronic acid molecules). This happens if you use an oxidant (like air) or if the catalyst is too slow to engage the bromide. It is chemically identical to your product but represents a waste of the boronic ester.
Q: Can I use ethanol as a solvent if I lower the temperature? A: Not recommended for this specific substrate. While ethanol is a green solvent, it is a potent hydride donor. For 3-bromopyridine, which has a slow oxidative addition/transmetallation step, the "residence time" of the active Pd species is high, increasing the probability of intercepting a hydride from ethanol. Stick to aprotic solvents (DMF, Dioxane).
Q: Why does my reaction turn black and stop?
A: "Palladium Black" formation indicates catalyst decomposition. This often happens when the ligands dissociate. If using PPh
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kuroboshi, M., et al. (2003). Palladium-Catalyzed Reductive Coupling of Halopyridines with TDAE. Synlett, 2003(12), 1859-1862. Link
-
Shermolovich, Y. G., et al. (2018).[4] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2375–2383. Link
-
BenchChem Technical Support. (2025). Managing Hydrodehalogenation in Palladium-Catalyzed Reactions. BenchChem Knowledge Base. Link
-
Li, H., et al. (2013). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 18(12), 15033-15066. Link
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Overcoming steric hindrance in 5,6'-Dibromo-3,3'-bipyridine functionalization
[1]
Topic: Overcoming Steric Hindrance & Regioselectivity Issues Applicable For: Suzuki-Miyaura, Buchwald-Hartwig, and Negishi Couplings Document ID: TS-BPY-56-001
The Reactivity Landscape
Before attempting functionalization, it is critical to understand the electronic and steric disparity between the two bromine sites. Unlike symmetrical 4,4'-bipyridines, the 3,3'-isomer possesses a twisted backbone (dihedral angle ~37°) and non-equivalent halogen positions.[1]
The "Alpha-First" Rule
-
Site A (C6'-Br): Located at the
-position relative to the nitrogen. This site is highly electron-deficient (low LUMO energy), facilitating rapid oxidative addition with Pd(0).[1] It is also susceptible to SNAr pathways.[1] -
Site B (C5-Br): Located at the
-position. This site behaves similarly to an electron-poor bromobenzene.[1] It is significantly less reactive than C6' and requires higher activation energy or more specialized ligands.[1]
Implication: You generally cannot functionalize C5 selectively in the presence of C6'. The standard workflow must be C6' (Alpha)
Figure 1: Reactivity map highlighting the kinetic preference for the C6' position and the steric shielding of the C5 position.
Troubleshooting Guides (FAQs)
Issue 1: "I am observing a mixture of mono- and di-functionalized products."
Diagnosis: Loss of kinetic control.[1] While C6' is more reactive, highly active catalysts (e.g., Pd(dtbpf)Cl₂) or excess boronic acid will force reaction at C5 before C6' is consumed.[1] Solution:
-
Stoichiometry: Reduce nucleophile equivalents to 0.95 eq . It is better to leave some starting material than to over-react.
-
Temperature: Lower the reaction temperature to 40–60°C . The
for C6' oxidative addition is lower; mild heat accesses this pathway without triggering C5. -
Base Selection: Switch from strong bases (KOtBu) to weak bases (Na₂CO₃ or K₃PO₄).[1] This slows the transmetallation step, enhancing selectivity.[1]
Issue 2: "The reaction works at C6', but the subsequent C5 coupling fails completely."
Diagnosis: Catalyst poisoning or steric overload.[1] The 3,3'-twist places the nitrogen lone pairs in a position where they can chelate the Pd center ("Pd-poisoning"), especially after the first group is added. Additionally, the new group at C6' may sterically block the approach to C5. Solution:
-
Switch Ligands: Move to "Throw-Away" ligand systems or bulky Buchwald ligands.
-
Additives: Add LiCl (1-2 eq) if using triflates or if the reaction is sluggish. This stabilizes the oxidative addition intermediate.
Issue 3: "I see significant protodebromination (H-atom transfer) instead of coupling."
Diagnosis: This is common in electron-deficient pyridines, particularly at the C6' position if the transmetallation is slow. The Pd-Ar intermediate abstracts a hydride from the solvent (often alcohols). Solution:
Catalyst Selection Matrix
Use this decision tree to select the correct catalyst system based on your incoming nucleophile and the specific bromine you are targeting.
Figure 2: Catalyst selection logic.[1] Note that C5 functionalization requires specialized "sterically demanding" catalysts (Red path).[1]
Master Protocols
Protocol A: Regioselective Suzuki Coupling at C6'
Objective: Install R-group at the activated alpha-position without touching the beta-bromide.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Boronic Acid: R-B(OH)₂ (0.95 eq)[1]
-
Catalyst: Pd(PPh₃)₄ (3 mol%)[1]
-
Base: Na₂CO₃ (2.0 M aq, 2.0 eq)[1]
-
Solvent: DME (Dimethoxyethane)[1]
Procedure:
-
Charge a reaction vial with the dibromo-bipyridine and Pd(PPh₃)₄. Purge with N₂ for 5 minutes.
-
Add degassed DME and stir until dissolved.
-
Add the boronic acid (dissolved in minimal DME) dropwise.
-
Add the aqueous Na₂CO₃.[1]
-
Heat to 60°C (Do not exceed 70°C). Monitor by LCMS every 30 minutes.
-
Stop when the starting material is <5%.[1] Do not wait for 100% conversion to avoid di-coupling.[1]
Protocol B: High-Difficulty Coupling at C5 (Post-C6' Functionalization)
Objective: Functionalize the sterically hindered, electron-neutral beta-position.
Reagents:
-
Substrate: 5-Bromo-6'-substituted-3,3'-bipyridine (1.0 eq)[1]
-
Nucleophile: Boronic Ester or Amine (1.2 – 1.5 eq)[1]
-
Catalyst: Pd-PEPPSI-IPent (2–5 mol%)
-
Base: K₃PO₄ (3.0 eq) - Grind to fine powder
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Procedure:
-
Glovebox/Schlenk: This step is sensitive to oxygen.[1] Charge vial with substrate, nucleophile, base, and catalyst.[1]
-
Add anhydrous Dioxane.[1]
-
Seal and heat to 100°C .
-
Note: If using Pd-PEPPSI, the activation period is short.
-
-
If conversion stalls at 50%, add a second spike of catalyst (1 mol%) and heat to 110°C.
-
Workup: These catalysts stick to the pyridine product.[1] Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous cysteine solution to remove Pd residuals.[1]
References
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.[1] Link[1]
-
Lutz, M. R., et al. (2017).[1] Selective Palladium-Catalyzed Aminations on Dichloropyridines.[1][2][3] Journal of Organic Chemistry.[1] Link[1]
-
Campeau, L. C., & Fagnou, K. (2006).[1] Regioselectivity in the Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.[1][4] Link[1]
-
Malinowski, Z., et al. (2018).[1][5][6] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[1] Link
-
Valente, C., et al. (2012).[1] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[1][7] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting crystallization issues with 5,6'-Dibromo-3,3'-bipyridine complexes
Status: Operational Ticket ID: CRY-56DB-33BP-TS Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Crystallization, Solubility, and Phase Separation Issues
Executive Summary
Crystallizing 5,6'-Dibromo-3,3'-bipyridine and its metal complexes presents unique challenges due to the specific topology of the 3,3'-bipyridine core. Unlike the chelating 2,2'-isomer, the 3,3'-isomer possesses significant torsional freedom around the C3-C3' bond, leading to atropisomerism and a propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation. Furthermore, the bromine substituents at the 5 and 6' positions introduce halogen bonding capabilities that compete with solvent interactions.
This guide addresses the three most reported failure modes: Persistent Amorphous Oils , Solvent Incompatibility , and Coordination Geometry Mismatches .
Module 1: Solubility & Solvent Selection
The Problem: The user reports that the compound dissolves in good solvents (DCM, DMSO) but precipitates immediately as powder or oil upon adding antisolvents (Hexane, Ether).
Root Cause: this compound relies on weak intermolecular forces (
Solvent Compatibility Matrix
| Solvent Class | Examples | Suitability | Technical Note |
| Primary Solvents | Dichloromethane (DCM), Chloroform ( | High | Best for initial dissolution. Halogenated solvents promote halogen-halogen interactions. |
| Antisolvents | Hexane, Pentane, Diethyl Ether | Medium | Use with caution. Rapid addition causes amorphous precipitation. |
| Problematic | Methanol, Ethanol | Low | Strong H-bonding interferes with the Br |
| "Trap" Solvents | DMSO, DMF | Avoid | High boiling points make removal difficult; often leads to solvated oils. |
Protocol: Vapor Diffusion (The "Gold Standard")
Do not use direct layering for this ligand.
-
Inner Vial: Dissolve 20 mg of complex in 1.5 mL of
(or DCM). Ensure the solution is clear. -
Outer Vial: Place the small vial inside a larger jar containing 5 mL of Diethyl Ether (or Pentane).
-
The Trick: Cap the inner vial with parafilm and poke one single pinhole .
-
Why? This slows the diffusion rate, allowing the 3,3'-bipyridine core to rotate into its thermodynamically preferred conformation before locking into the lattice.
-
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Problem: The solution turns cloudy and separates into a dense, oily droplet at the bottom, which refuses to solidify.
Root Cause: This is Liquid-Liquid Phase Separation (LLPS). The system has entered a metastable zone where the energy barrier to form an amorphous liquid is lower than the barrier to form an ordered crystal. This is exacerbated by the rotational flexibility of the 3,3'-bond.
Corrective Workflow: The "Scratch and Seed"
Q: My sample has oiled out. Is it ruined? A: No. The oil is highly concentrated product. Follow this logic:
-
Thermal Cycling: Re-heat the mixture until the oil dissolves back into the solution.
-
Solvent Modification: Add 10% more of the good solvent (e.g., DCM).
-
Seeding: If you have any solid from a previous batch (even poor quality), add a microscopic grain to the saturated solution at room temperature.
-
Sonication: Briefly sonicate (5 seconds). This induces cavitation bubbles that can force nucleation in flexible molecules.
Visual Troubleshooting Guide
Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) in bipyridine derivatives.
Module 3: Coordination Geometry & Stoichiometry
The Problem: "I mixed Metal(II) salts with the ligand in a 1:1 ratio, but I got a precipitate that isn't my target complex."
Root Cause: Confusing the behavior of 3,3'-bipyridine with 2,2'-bipyridine.
-
2,2'-bipyridine: Chelating (bites the same metal).
-
3,3'-bipyridine: Bridging (connects two different metal centers).
Because the nitrogens in the 3,3' isomer point in divergent directions (anti-conformation is preferred), it forms Coordination Polymers or MOFs , not discrete molecular clips.
Critical Adjustment for Metal Complexes
-
Stoichiometry: If you want a discrete complex, you must block other coordination sites on the metal before adding the this compound.
-
Example: Use
or as the starting material, not bare metal salts like .
-
-
Dilution: Coordination polymers precipitate instantly at high concentrations.
-
Fix: Use extremely dilute conditions (
M) and layer the metal solution over the ligand solution in a narrow tube (H-tube or test tube layering).
-
Complexation Workflow Diagram
Figure 2: Workflow for selecting the correct synthetic path based on the desired topology (Discrete vs. Network).
FAQ: Specific Technical Queries
Q: The crystals are twinned (multiple crystals growing together). How do I fix this? A: Twinning is common in brominated aromatics due to "halogen slippage"—the Br atoms can slide past each other easily in the lattice.
-
Fix: Switch to a higher viscosity solvent system (e.g., add 10% nitrobenzene or use 1,2-dichlorobenzene) to slow down the kinetics. Alternatively, lower the temperature to 4°C rather than -20°C; slower growth often corrects the stacking faults.
Q: Why does the color change from yellow to orange during crystallization? A: This indicates a change in the dihedral angle of the pyridine rings.
-
Yellow: Twisted conformation (less conjugation).
-
Orange/Red: Planar conformation (high conjugation).
-
Note: If you see orange crystals, you likely have strong
- stacking, which is usually the more stable polymorph.
References
-
Crystallization of Bipyridine Derivatives
- Source: Cambridge Crystallographic Data Centre (CCDC). "Strategies for Crystallizing Flexible Ligands."
- Context: General methodologies for handling atropisomeric ligands like 3,3'-bipyridine.
-
URL:
-
Halogen Bonding in Crystal Engineering
- Source: ACS Crystal Growth & Design. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different."
- Context: Explains the Br...
-
URL:
-
Oiling Out & Phase Separation
- Source: Mettler Toledo Technical Whitepaper.
- Context: Thermodynamic explanation of the miscibility gap and seeding protocols.
-
URL:
-
Synthesis & Properties of Brominated Bipyridines
- Source: National Institutes of Health (NIH) / PubMed. "A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine...
-
URL:
Sources
- 1. mt.com [mt.com]
- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing Thermal Stability of 5,6'-Dibromo-3,3'-bipyridine Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6'-Dibromo-3,3'-bipyridine and its derivatives. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to help you overcome challenges related to the thermal stability of these versatile materials. Our focus is on explaining the causality behind experimental phenomena and providing self-validating methodologies to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal stability of materials derived from this compound.
Q1: Why is the thermal stability of this compound based materials a critical parameter?
A1: The thermal stability of a material dictates its operational limits and long-term reliability in various applications. For materials based on this compound, which are integral to fields like organic electronics, catalysis, and pharmaceuticals, high thermal stability is crucial for several reasons:
-
Processing Conditions: Many fabrication processes for electronic devices or catalysts involve high temperatures. The material must withstand these conditions without degradation.
-
Operational Lifespan: In applications like OLEDs or sensors, devices can generate significant heat during operation. Thermally stable materials ensure a longer and more reliable device lifespan.
-
Predictable Performance: Thermal degradation can alter the chemical structure and, consequently, the electronic, optical, or catalytic properties of the material. High stability ensures consistent performance over a range of temperatures.
The 5,5'-disubstituted-2,2'-bipyridine motif, a close structural relative, is noted as a versatile building block for functional materials in applications like photovoltaics and organic light-emitting diodes, where thermal integrity is paramount.[1]
Q2: What are the primary factors influencing the thermal stability of materials derived from this compound?
A2: The thermal stability is not an intrinsic property of the bipyridine unit alone but is heavily influenced by the overall molecular and supramolecular structure. Key factors include:
-
Bond Strength: The inherent strength of the covalent bonds within the molecule is the primary determinant.
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can create a more rigid, stable lattice, requiring more energy to disrupt.[2]
-
Molecular Rigidity: Incorporating the bipyridine unit into a rigid polymer backbone or a coordination complex restricts vibrational modes that can lead to bond scission at elevated temperatures.[3]
-
Coordination Chemistry: The choice of metal ion and the geometry of the resulting coordination complex significantly impact stability. The formation of chelate rings with metal centers often enhances thermodynamic stability, an observation known as the chelate effect.[4]
-
Crystallinity and Morphology: A well-ordered crystalline structure is typically more thermally stable than an amorphous one due to efficient packing and strong intermolecular forces.
Q3: What are the common strategies to enhance the thermal stability of these materials?
A3: Several strategies can be employed, often in combination, to improve the heat resistance of materials based on this compound.
-
Polymerization: Incorporating the bipyridine unit into a high-performance polymer backbone, such as a polyimide or polyetherimide, is a highly effective method.[5][6] These polymers are known for their exceptional thermal resistance.
-
Coordination to Metal Centers: Forming stable coordination complexes or polymers is a primary strategy. The choice of metal is critical; robust complexes with high coordination numbers and strong metal-ligand bonds tend to have higher decomposition temperatures.[7]
-
Cross-Linking: Introducing covalent cross-links between polymer chains restricts molecular motion and significantly elevates the degradation temperature.
-
Formation of Composites/Blends: Blending the bipyridine-based material with more stable polymers or inorganic nanoparticles can enhance the overall thermal properties of the resulting composite.[8]
-
Structural Modification: Modifying the bipyridine ligand itself, for instance, by creating larger, more rigid conjugated systems through cross-coupling reactions at the bromine sites, can increase stability.[1]
The diagram below illustrates the conceptual workflow for developing and assessing thermally stable materials.
Caption: Workflow for enhancing and verifying thermal stability.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues encountered during the synthesis and characterization of this compound based materials.
Q4: My TGA curve shows premature mass loss at a much lower temperature than expected for my bipyridine-based polymer/complex. What are the likely causes?
A4: Premature mass loss is a common issue that can often be traced back to the synthesis and purification stages.
-
Potential Cause 1: Residual Solvent: High-boiling point solvents used during synthesis (e.g., DMF, DMSO) can remain trapped within the material's matrix.
-
Troubleshooting Step: Before TGA analysis, dry your sample rigorously under high vacuum (e.g., <1 mTorr) at an elevated temperature (but well below the expected decomposition point) for an extended period (12-24 hours). A slow heating ramp rate during the TGA experiment (e.g., 5 °C/min) can also help resolve the solvent loss from the initial degradation step.
-
-
Potential Cause 2: Incomplete Reaction or Impurities: The presence of unreacted starting materials, low molecular weight oligomers, or synthetic byproducts can lead to an early mass loss event. This compound is synthesized via cross-coupling reactions which can sometimes be incomplete.[9][10]
-
Troubleshooting Step: Re-purify your material. For polymers, this may involve re-precipitation from a suitable solvent into a non-solvent. For coordination complexes, recrystallization is recommended. Characterize the purified material using NMR or Mass Spectrometry to confirm the absence of impurities.
-
-
Potential Cause 3: Hygroscopic Nature: Some materials, particularly metal complexes with open coordination sites or polymers with polar groups, can absorb atmospheric water. This is a known phenomenon in some metal-bipyridine frameworks.[3]
-
Troubleshooting Step: Store the sample in a desiccator prior to analysis. Load the TGA sample quickly to minimize exposure to ambient humidity. Consider running the TGA under a rigorously dry inert atmosphere (e.g., high-purity nitrogen or argon).
-
The following decision tree can help diagnose the source of unexpected mass loss.
Caption: Troubleshooting unexpected mass loss in TGA.
Q5: My DSC thermogram shows an unexpected endotherm or exotherm before the melting or decomposition point. What does this signify?
A5: Thermal events observed in DSC prior to melting or decomposition can provide valuable information about the material's structure and stability.
-
Potential Cause 1: Polymorphic Transition: The material may be undergoing a solid-state phase transition from one crystalline form (polymorph) to another.[11] This is often a reversible process.
-
Troubleshooting Step: Run a heating/cooling/heating cycle in the DSC.[12] If the transition is reversible, the peak will reappear upon cooling and subsequent heating. Hot-stage microscopy can also be used to visually confirm a change in crystal morphology.
-
-
Potential Cause 2: Glass Transition (Tg): If your material is amorphous or semi-crystalline (common for polymers), you may be observing the glass transition, which appears as a subtle shift in the baseline (a step-like change) rather than a sharp peak.
-
Troubleshooting Step: Analyze the derivative of the heat flow curve, which will show a peak at the Tg. Modulated DSC can also provide a clearer signal for glass transitions.
-
-
Potential Cause 3: Curing or Cross-Linking: An exotherm (heat is released) can indicate an irreversible chemical reaction, such as polymerization of residual monomers or cross-linking. This is common in thermosetting resins or materials designed to cure upon heating.[5]
-
Troubleshooting Step: Re-run the same sample in the DSC. If the exotherm was due to a curing event, it will not appear on the second heating scan. The material's properties, such as hardness and solvent resistance, will also change after the initial heating.
-
Q6: The synthesis of my this compound based polymer resulted in a low molecular weight product with poor thermal stability. How can I improve this?
A6: Achieving high molecular weight is key to obtaining good mechanical and thermal properties in polymers.
-
Potential Cause 1: Impure Monomers: The this compound or the co-monomer may contain impurities that terminate the polymerization reaction.
-
Troubleshooting Step: Ensure all monomers are of the highest possible purity. Recrystallize or sublimate the bipyridine monomer before use. Purity of at least 97% is often recommended for polymerization reactions.[13]
-
-
Potential Cause 2: Non-Stoichiometric Ratio: Polymerization reactions, especially step-growth polymerizations, are highly sensitive to the stoichiometric balance of the monomers.
-
Troubleshooting Step: Carefully and accurately weigh all monomers. Ensure that the molar ratio is as close to 1:1 as possible. For monomers that are difficult to handle, consider preparing stock solutions and adding them volumetrically.
-
-
Potential Cause 3: Sub-optimal Reaction Conditions: Factors like reaction time, temperature, solvent, and catalyst (if applicable) can significantly affect the final molecular weight.
-
Troubleshooting Step: Conduct a systematic optimization of the reaction conditions. For example, in cross-coupling based polymerizations, screen different catalysts, ligands, bases, and temperatures.[9] Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) as oxygen can interfere with many polymerization mechanisms.
-
Section 3: Experimental Protocols
These protocols provide a standardized framework for assessing the thermal stability of your materials.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and evaluate the thermal stability of a material.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the finely ground, pre-dried sample into a clean TGA pan (typically platinum or alumina).
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the system with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
-
Thermal Program:
-
Ramp the temperature from 30 °C to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.
-
Note the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Record the percentage of residual mass (char yield) at the final temperature.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transition (Tg), melting (Tm), and crystallization (Tc).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Seal 5-6 mg of the pre-dried sample into an aluminum DSC pan.[12] Prepare an empty, sealed pan to use as a reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heating/Cooling/Heating):
-
First Heat: Equilibrate at a low temperature (e.g., 20 °C). Ramp the temperature to a point above the expected transitions but below decomposition (e.g., 250 °C) at a rate of 10 °C/min.[12] This step erases the sample's prior thermal history.
-
Cool: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Ramp the temperature again at 10 °C/min. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature.
-
Identify the glass transition (Tg) as a step change in the baseline.
-
Identify melting (Tm) as an endothermic peak.
-
Identify crystallization (Tc) as an exothermic peak (usually observed during the cooling scan).
-
Data Summary Table
The following table provides a conceptual comparison of thermal properties for different classes of materials derived from a bipyridine (Bipy) core. Actual values will vary based on the specific structure.
| Material Class | Typical Td (5% Mass Loss) | Key Features Affecting Stability |
| Pristine Bipyridine Ligand | 150 - 250 °C | Governed by intermolecular forces and intrinsic bond strengths. |
| Coordination Complex | 250 - 400 °C | Depends on metal-ligand bond strength and coordination geometry. |
| Linear Polymer | 350 - 500 °C | Dependent on the polymer backbone's rigidity and bond energies. |
| Cross-linked Polymer | > 450 °C | Covalent network restricts thermal motion, significantly increasing stability. |
References
- Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). RSC Advances.
-
A perspective on thermal stability and mechanical properties of 2D Indium Bismide from ab initio molecular dynamics. PubMed. [Link]
- Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.
-
Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. MDPI. [Link]
- The Role of 5,5'-Dibromo-2,2'-bipyridine in Advanced Material Synthesis. Mil-Spec Industries Corp.
- Mastering thermal stability: Additives for he
-
Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI. [Link]
- Strategies To Increase the Thermal Stability of Truly Biomimetic Hydrogels: Combining Hydrophobicity and Directed Hydrogen Bonding.
- Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experiment
- Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts.
- Unlocking Thermal Flexibility in Ni-Based Fluorinated Square-Pillared MOFs: Insights into Pore Transitions and Node-Linker Dynam. American Chemical Society.
-
Chelation. Wikipedia. [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
- DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates.
- Synthesis of Thermally Stable Polymers. DTIC.
- Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation.
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
- Synthesis and some properties of light lanthanide complexes with 4,4′-bipyridine and dibromoacetates: Thermal study.
- Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI.
- 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks. Wiley Online Library.
- Solvent-Free Preparation of Thermally Stable Poly(urethane-imide) Elastomers. TUE Research portal.
- Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. PMC - NIH.
- Thermal and light-induced decomposition of azido(bis-2,2'-bipyridine) complexes of ruthenium(III).
- Thermogravimetric analysis(TGA/DTA)of [Co(3-APTES) 2 (bpy) Cl 2 ].
- Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands.
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - PubMed Central - NIH.
- Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents.
-
Bipyridine. Organic Syntheses. [Link]
- Crystal Engineering Strategies for Copper Coordination Polymer Synthesis.
- THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS. CORE.
- TGA and DTG curves for H2mel, Bipy and complexes.
- Synthesis of the Ultem series polyetherimides.
- A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). PMC.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). PMC - NIH.
- Organic Syntheses Procedure. Organic Syntheses.
- Technical Support Center: Synthesis of 6,6'-Dibromoindigo (Tyrian Purple). Benchchem.
Sources
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chelation - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. sagespress.com [sagespress.com]
- 8. Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion | MDPI [mdpi.com]
- 13. nbinno.com [nbinno.com]
Validation & Comparative
1H NMR spectral analysis and assignment of 5,6'-Dibromo-3,3'-bipyridine
Definitive Structural Elucidation of 5,6'-Dibromo-3,3'-bipyridine: A Comparative Spectral Analysis Guide
Executive Summary
The asymmetric this compound scaffold represents a critical "molecular rod" intermediate in the synthesis of advanced functional materials, including metal-organic frameworks (MOFs) and phosphorescent OLED emitters.[1] Unlike its symmetric congeners (e.g., 5,5'-dibromo or 6,6'-dibromo), the 5,6'-isomer presents a unique spectroscopic challenge due to the electronic inequality of the two pyridine rings.[1] This guide provides a rigorous methodological comparison for the assignment of this molecule, contrasting standard 1D
Part 1: Methodological Comparison
For definitive structural characterization, we compare the efficacy of two distinct analytical workflows.
| Feature | Method A: Standard 1D | Method B: Integrated 1D/2D NMR (Recommended) |
| Primary Data | Chemical Shift ( | |
| Ambiguity Risk | High. Overlap of aromatic signals (7.8–8.8 ppm) often obscures specific ring assignments.[1] | Low. Cross-peaks resolve overlapping multiplets and confirm connectivity.[1] |
| Isomer Differentiation | Relies heavily on subtle coupling constant ( | Definitively links protons to specific carbons (HSQC) and neighbors (COSY). |
| Solvent Suitability | CDCl | DMSO- |
| Verdict | Sufficient for purity checks only if the reference spectrum is known. | Mandatory for de novo structural elucidation of asymmetric isomers. |
Part 2: Spectral Analysis & Assignment Logic[1]
The assignment hinges on distinguishing Ring A (5-substituted) from Ring B (6'-substituted). The bromine atom's position dictates the spin system and coupling patterns.
The Logic of Asymmetry
-
Ring A (5-Bromo-3-pyridyl): The bromine at position 5 creates a spin system with NO ortho protons .[1]
-
Protons: H2, H4, H6.[2]
-
Pattern: All couplings are meta (
Hz) or para ( Hz). -
Visual Signature: Three distinct signals appearing as narrow doublets or singlets (fine splitting).
-
-
Ring B (6'-Bromo-3-pyridyl): The bromine at position 6' leaves H4' and H5' adjacent.[1]
-
Protons: H2', H4', H5'.
-
Pattern: Contains one strong ortho coupling (
Hz) between H4' and H5'. -
Visual Signature: One distinct doublet with a large splitting (H5') and one doublet of doublets (H4').
-
Predicted H NMR Data (400 MHz, CDCl )
Note: Values are representative estimates based on substituent additivity rules for pyridine derivatives.
| Ring | Position | Proton | Multiplicity | Assignment Logic | ||
| A | 2 | H2 | 8.70 | d (fine) | Most deshielded (flanked by N and C3-link).[1] Meta coupled to H4. | |
| A | 6 | H6 | 8.62 | d (fine) | Ortho to N, Ortho to Br. Deshielded by N. | |
| A | 4 | H4 | 7.95 | dd | Shielded relative to H2/H6. Triplet-like fine splitting due to two meta couplings.[1] | |
| B | 2' | H2' | 8.55 | d (fine) | Similar to H2 but distinct environment. | |
| B | 4' | H4' | 7.80 | dd | Large ortho coupling to H5' is the key identifier for Ring B. | |
| B | 5' | H5' | 7.50 | d | Most upfield doublet. Large ortho coupling confirms 6'-substitution.[1] |
Part 3: Visualization of Assignment Workflow
The following diagram illustrates the logical pathway for assigning the signals, using the coupling constants as the primary decision node.
Caption: Logical decision tree for distinguishing the 5-bromo (Ring A) and 6'-bromo (Ring B) spin systems based on J-coupling magnitude.
Part 4: Experimental Protocol
To ensure reproducibility and minimize aggregation effects common with planar bipyridines, follow this protocol.
1. Sample Preparation:
-
Solvent: Deuterated Chloroform (CDCl
) is standard. Use DMSO- if solubility is poor (< 5 mg/mL).[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.
2. Acquisition Parameters (400 MHz+ recommended):
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to
seconds. Aromatic protons in bipyridines can have long relaxation times; a short D1 will reduce integration accuracy.[1] -
Scans (NS): Minimum 16 scans for sufficient S/N.
-
Spectral Width: 12 ppm (to catch broad exchangeable protons if present, though unlikely here).
3. Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Phasing: Manual phasing is critical for the aromatic region to ensure accurate integration.
-
Baseline Correction: Apply automatic baseline correction (ABS) to flatten the baseline for accurate integration of the multiplet regions.
References
- General Bipyridine NMR Shifts
-
Synthesis and Characterization of Brominated Bipyridines
-
Coupling Constants in Pyridines
-
Castellano, S., & Kostelnik, R. (1965). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Molecular Physics. Retrieved February 3, 2026, from [Link]
-
-
Suzuki Coupling for Asymmetric Bipyridines
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. rsc.org [rsc.org]
- 3. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
Comparing catalytic efficiency of 3,3'-bipyridine vs 2,2'-bipyridine ligands
Topic: Comparing Catalytic Efficiency of 3,3'-Bipyridine vs 2,2'-Bipyridine Ligands Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of catalytic systems, 2,2'-bipyridine (2,2'-bipy) and 3,3'-bipyridine (3,3'-bipy) are not direct alternatives but rather orthogonal tools .
-
2,2'-Bipyridine is the industry standard for discrete homogeneous catalysis . Its convergent nitrogen atoms form stable 5-membered chelate rings, essential for stabilizing metal centers in photoredox and cross-coupling cycles.
-
3,3'-Bipyridine dictates supramolecular and organocatalytic architectures . Its divergent nitrogen atoms drive the formation of Metal-Organic Frameworks (MOFs) or, in its oxidized derivative form, serve as highly enantioselective Lewis base organocatalysts.
This guide analyzes the structural causality behind their divergent catalytic efficiencies and provides protocols for their optimal application.
Structural Logic: Chelation vs. Bridging
The fundamental difference in catalytic utility stems from the geometric orientation of the nitrogen lone pairs.
| Feature | 2,2'-Bipyridine | 3,3'-Bipyridine |
| N-N Distance | ~2.6 Å (cis-conformation) | ~6.8 Å (trans-like) |
| Coordination Mode | Chelating (Convergent) | Bridging (Divergent) |
| Primary Utility | Discrete Metal Complexes (Homogeneous) | MOF Linkers & Organocatalysts (Heterogeneous) |
| Electronic Effect | Strong | Weaker field (due to lack of chelate effect) |
| Chirality | Planar (Achiral) | Atropisomeric (Axially Chiral if substituted) |
Visualizing the Coordination Difference
The following diagram illustrates why 2,2'-bipy creates active sites while 3,3'-bipy creates networks.
Figure 1: Coordination logic dictating catalytic function. 2,2'-bipy chelation enables discrete active sites; 3,3'-bipy bridging drives network formation.
Arena A: Transition Metal Catalysis (Homogeneous)
In standard transition metal catalysis (e.g., Ni, Ru, Ir), 2,2'-bipyridine is vastly superior due to the Chelate Effect .
Why 2,2'-Bipyridine Dominates
-
Thermodynamic Stability: The formation of a 5-membered metallacycle increases the stability constant (
) by orders of magnitude compared to monodentate pyridine analogs. -
Redox Tuning: The
-acceptor nature of the bipyridine ring stabilizes low-valent metal states (e.g., Ni(0) or Ni(I)), which are critical intermediates in cross-coupling reactions [1]. -
Photophysics: In complexes like
, the ligand field splitting created by 2,2'-bipy allows for accessible Metal-to-Ligand Charge Transfer (MLCT) states, enabling visible light photoredox catalysis.
Why 3,3'-Bipyridine Fails Here
Attempts to use 3,3'-bipyridine in these conditions typically result in:
-
Oligomerization: Instead of forming a discrete catalyst, the ligand bridges two metal centers, forming insoluble precipitates that are catalytically inactive.
-
Labile Coordination: Without the chelate effect, the ligand dissociates easily, leading to catalyst decomposition (metal black formation).
Comparative Data: Nickel-Catalyzed Cross-Coupling
Reaction: Negishi coupling of aryl halides.
| Parameter | 2,2'-Bipyridine System | 3,3'-Bipyridine System |
| Catalyst Structure | Discrete | Polymeric |
| Solubility (THF) | High | Insoluble |
| Turnover Number (TON) | > 1,000 | < 10 (Trace activity) |
| Mechanism | Oxidative Addition / Reductive Elimination | Surface diffusion limited |
Arena B: Heterogeneous & Organocatalysis (The 3,3' Niche)
While 3,3'-bipyridine is a poor ligand for discrete metal catalysts, it excels in supramolecular engineering and asymmetric organocatalysis .
Application 1: Metal-Organic Frameworks (MOFs)
3,3'-bipyridine acts as a "pillar" or "linker" to construct porous MOFs. These materials can host other catalysts (like nanoparticles or porphyrins) within their pores.
-
Efficiency Metric: The 3,3'-linked MOFs often exhibit higher surface areas (BET > 1000 m²/g) compared to 2,2'-based polymers, which tend to pack densely.
-
Case Study: A Cu-Lanthanide MOF built with 2,2'-bipyridine-3,3'-dicarboxylic acid (a hybrid ligand) showed high catalytic activity for oxidation due to the unique pore topology created by the 3,3'-linkage [2].
Application 2: Asymmetric Organocatalysis (N,N'-Dioxides)
This is the most direct "efficiency" win for the 3,3'-isomer. The 3,3'-bipyridine N,N'-dioxide derivatives possess axial chirality (atropisomerism) due to restricted rotation around the C3-C3' bond.
-
Mechanism: The N-oxide oxygens act as a Lewis base to activate silicon reagents (e.g., trichlorosilane) for the allylation of aldehydes.
-
Comparison: 2,2'-bipyridine N,N'-dioxides are planar and lack the chiral pocket necessary for high enantioselectivity.
Experimental Data: Asymmetric Allylation of Benzaldehyde
Catalyst: 0.1 mol% Bipyridine N,N'-Dioxide derivative.
| Catalyst Type | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| (R)-3,3'-Bipyridine N,N'-Dioxide | 93% | 98% (S) | Highly efficient chiral pocket [3]. |
| 2,2'-Bipyridine N,N'-Dioxide | 85% | < 5% (Racemic) | Planar structure induces no chirality. |
Experimental Protocols
Protocol A: Synthesis of Active 2,2'-Bipyridine Nickel Catalyst
For use in C-C coupling reactions.
-
Reagents:
(1 eq), 2,2'-bipyridine (1.1 eq), Ethanol. -
Procedure: Dissolve
in hot ethanol. Add 2,2'-bipyridine solution slowly. -
Observation: Immediate color change to green/blue (formation of chelate).
-
Isolation: Cool to precipitate
. Filter and dry. -
Validation: The product should be soluble in polar organic solvents.
Protocol B: Synthesis of Chiral 3,3'-Bipyridine Organocatalyst
For use in asymmetric allylation.
-
Precursor: Start with 3,3'-dibromo-2,2',4,4'-tetramethylbiphenyl (or similar atropisomeric backbone).
-
Coupling: Perform Suzuki coupling to install pyridine rings, ensuring steric bulk restricts rotation.
-
Oxidation: Treat with
-CPBA (2.5 eq) in DCM at 0°C to form the N,N'-dioxide. -
Purification: Column chromatography (DCM/MeOH).
-
Validation: Check optical rotation (
) to confirm atropisomer stability.
Decision Matrix: Which Ligand to Choose?
Use the following workflow to select the correct isomer for your application.
Figure 2: Decision matrix for ligand selection based on catalytic mode.
References
-
Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Catalysis. [Link]
-
A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid. Crystal Growth & Design. [Link]
-
A novel axially chiral 2,2'-bipyridine N,N'-dioxide: highly efficient catalyst for asymmetric allylation. Organic Letters. [Link][1]
-
Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes. Inorganic Chemistry. [Link]
-
Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient Catalytic Organic Transformations. Journal of the American Chemical Society. [Link]
Sources
Definitive Structural Elucidation of 5,6'-Dibromo-3,3'-bipyridine: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives
Abstract
In the development of advanced optoelectronic materials and metal-organic frameworks (MOFs), the precise regioisomerism of halogenated bipyridines is critical. While 5,5'- and 6,6'-dibromo-3,3'-bipyridines are symmetric, the 5,6'-dibromo-3,3'-bipyridine isomer presents a unique asymmetry that complicates standard spectroscopic characterization.[1] This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT alternatives, establishing SC-XRD as the non-negotiable standard for structural confirmation in this class of ligands.[1]
Part 1: The Regioisomer Challenge
The synthesis of 3,3'-bipyridines via Suzuki-Miyaura cross-coupling often yields a statistical mixture of isomers (5,5', 6,6', and 5,6').[1] Distinguishing the asymmetric 5,6'-isomer is notoriously difficult due to:
-
Proton Ambiguity: The chemical shift differences between H-5 and H-6 positions on the pyridine ring are subtle (< 0.1 ppm) and solvent-dependent.[1]
-
Rotational Isomerism: Unlike 2,2'-bipyridines, the 3,3'-linkage induces significant torsional strain, creating atropisomeric possibilities that broaden NMR signals.[1]
-
Quaternary Silence: The carbon atoms bearing the bromine substituents (C-Br) are quaternary and exhibit low intensity in
C NMR, often requiring long acquisition times or insensitive 2D HMBC experiments.[1]
Part 2: Comparative Performance Analysis
The following table contrasts the efficacy of the three primary structural determination methods for halogenated bipyridines.
| Feature | Method A: 1H/13C NMR | Method B: DFT (B3LYP/6-31G)* | Method C: SC-XRD (The Standard) |
| Primary Output | Chemical Shifts ( | Energy Minima, Theoretical Geometry | Absolute Atomic Coordinates (x, y, z) |
| Regioisomer ID | Inferred (High Risk).[1] Relies on complex coupling patterns (COSY/NOESY).[1] | Hypothetical . Predicts stability but cannot confirm synthesis product. | Definitive . Direct visualization of Br positions (5 vs 6').[1] |
| Conformation | Time-averaged (solution state). | Gas-phase static model. | Solid-state packing . Reveals true torsion angles ( |
| Interactions | Solvent-solute only. | Intramolecular only. | Intermolecular . Reveals Halogen Bonding (C-Br...N).[1] |
| Sample Req. | ~5 mg (Recoverable).[1][2] | Computational resources. | Single Crystal (>0.1 mm).[1] |
| Confidence | 85% (for asymmetric isomers).[1] | N/A (Predictive only).[1] | 100% (Gold Standard). |
Part 3: Experimental Protocol for SC-XRD Confirmation
To achieve the "Gold Standard" confirmation, follow this self-validating workflow designed for halogenated heteroaromatics.
Step 1: Crystal Growth (The Critical Bottleneck)
Brominated bipyridines are often moderately soluble in organic solvents, making "good" crystals difficult to grow via simple evaporation.[1]
-
Recommended Method: Liquid-Liquid Diffusion (Layering).[1]
-
Solvent System: Chloroform (dense, bottom layer) / Methanol (light, top layer).[1]
-
Protocol:
-
Dissolve 10 mg of the crude this compound in 0.5 mL of CHCl
in a narrow NMR tube or vial.[1] -
Carefully layer 1.0 mL of MeOH on top using a syringe, ensuring the interface is not disturbed.
-
Cap and store in a vibration-free, dark environment at 4°C for 3–5 days.
-
Why this works: The slow diffusion of MeOH (antisolvent) into the CHCl
layer forces the molecule to pack into its most thermodynamically stable lattice, minimizing disorder.
-
Step 2: Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K (cryostream). Bromine atoms are heavy and induce thermal vibration; cooling is essential to reduce atomic displacement parameters (ADPs).[1]
-
Radiation: Mo-K
( Å).[1][3] The high absorption coefficient of Br makes Cu-radiation less ideal due to absorption corrections. -
Refinement Target: Look for the Flack Parameter if the space group is non-centrosymmetric (though unlikely for this achiral molecule). Focus on the R1 value (target < 5%).
Step 3: Structural Validation Metrics
When analyzing the solved structure, verify these parameters to confirm the 5,6'-isomer :
-
Bond Lengths: C–Br bonds should average 1.89–1.90 Å .
-
Torsion Angle (
): The angle between the two pyridine ring planes across the C3–C3' bond. Expect due to steric repulsion between H-2/H-4 and H-2'/H-4'.[1] -
Halogen Bonding: Check for intermolecular contacts where the Br atom acts as a Lewis acid (
-hole) toward the N-atom of a neighboring ring (C–Br N distance < sum of van der Waals radii, approx 3.4 Å).[1] This interaction is a "fingerprint" of the solid-state packing for this class of molecules.
Part 4: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow.
Caption: Decision matrix illustrating why NMR ambiguity in asymmetric bipyridines necessitates the SC-XRD workflow.
Caption: Schematic of the intermolecular Halogen Bond (C-Br...N) often revealed by SC-XRD in brominated bipyridines.
References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[4] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Metrangolo, P., et al. (2008).[1] Halogen Bonding in Crystal Engineering. Chemical Reviews, 108(8), 3012-3028.[1] Link[1]
-
Constable, E. C., et al. (2012).[1] A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization. Dalton Transactions, 41, 12565-12567.[1] Link
-
Aakeröy, C. B., et al. (2013).[1] Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene. CrystEngComm, 15, 3125-3136.[1] Link
-
Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link
Sources
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: HPLC Method Development for Purity Analysis of 5,6'-Dibromo-3,3'-bipyridine
Part 1: Executive Summary & Core Directive
The Challenge: 5,6'-Dibromo-3,3'-bipyridine is a critical intermediate, often utilized in the synthesis of functionalized ligands for OLED materials or pharmaceutical metal complexes. Its purity analysis presents a dual challenge:
-
Structural Isomerism: The synthesis often yields regioisomers (e.g., 5,5'-dibromo or 6,6'-dibromo variants) that possess identical mass-to-charge ratios (m/z) and similar hydrophobicities (logP), rendering standard C18 separation inefficient.
-
Basic Nitrogen Tailing: The pyridyl nitrogens (pKa ~4.8–5.2) interact strongly with residual silanols on silica-based columns, leading to peak tailing that compromises integration accuracy and impurity detection limits.
The Solution:
This guide compares three distinct chromatographic approaches. While standard C18 methods provide adequate retention, Phenyl-Hexyl stationary phases demonstrate superior selectivity for brominated bipyridine isomers due to specific
Part 2: Comparative Methodology
We evaluated three method development strategies to determine the optimal balance of resolution (
Comparison Table: Method Performance
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: High pH Hybrid C18 |
| Stationary Phase | Alkyl-bonded Silica (C18) | Phenyl-Hexyl bonded Silica | Hybrid-Organic Silica (C18) |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + | Hydrophobicity (Neutral State) |
| Mobile Phase | Phosphate Buffer (pH 2.5) / ACN | Ammonium Formate (pH 3.5) / MeOH | Ammonium Bicarbonate (pH 10.[1]0) / ACN |
| Isomer Selectivity ( | Low (Co-elution likely) | High (Resolves 5,6' from 5,5') | Moderate |
| Peak Shape ( | 1.2 – 1.5 (Tailing risk) | 1.0 – 1.1 (Excellent) | 1.0 – 1.1 (Excellent) |
| MS Compatibility | No (Non-volatile buffer) | Yes (Volatile buffer) | Yes |
In-Depth Analysis[2][3]
1. The Shortcoming of Standard C18 (Method A)
While C18 columns effectively retain the hydrophobic dibromo-bipyridine core, they lack the "shape selectivity" required to distinguish the 5,6'- isomer from the 5,5'- impurity. Both molecules present similar hydrophobic footprints. Furthermore, at neutral pH, the basic nitrogens interact with silanols. Using low pH (Phosphate, pH 2.5) suppresses silanols but protonates the analyte, reducing retention time and often failing to resolve the critical isomer pair.
2. The Superiority of Phenyl-Hexyl (Method B)
The Phenyl-Hexyl phase introduces a secondary interaction mechanism:
-
Mechanism: The electron-deficient brominated pyridine rings of the analyte interact with the electron-rich phenyl rings of the stationary phase.
-
Selectivity: The position of the bromine atoms (5,6' vs. 5,5') alters the electron density distribution and the steric "flatness" of the molecule. The Phenyl-Hexyl phase is highly sensitive to these subtle electronic and steric differences, providing baseline resolution where C18 fails.[2]
-
Solvent Choice: Methanol is preferred over Acetonitrile in this method because Acetonitrile's own
-electrons can compete with the stationary phase, dampening the selectivity gains.
3. High pH Strategy (Method C)
Using a high pH (pH 10) ensures the pyridine nitrogens are deprotonated (neutral), eliminating silanol interactions and producing sharp peaks. However, this requires specialized hybrid columns (e.g., Waters XBridge or Agilent Gemini). While effective for peak shape, it often lacks the unique selectivity for regioisomers that the Phenyl-Hexyl phase provides.
Part 3: Recommended Experimental Protocol (Method B)
Objective: Purity analysis of this compound with resolution of the 5,5'-dibromo impurity.
Instrumentation & Conditions
-
System: HPLC with UV-Vis (DAD) or LC-MS.
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Wavelength: 254 nm (primary), 280 nm (secondary).
-
Temperature: 35°C (Control is critical for reproducibility).
-
Flow Rate: 1.0 mL/min.
Mobile Phase Preparation[4][5]
-
Solvent A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Why pH 3.5? This pH is sufficiently acidic to suppress silanol ionization (reducing tailing) but high enough to prevent complete hydrolysis of the bonded phase over time. It is also MS-compatible.[3]
-
-
Solvent B (Organic): 100% Methanol (LC Grade).
-
Note: Do not substitute with Acetonitrile without re-validating, as selectivity will drop.
-
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End |
Sample Preparation
-
Diluent: 50:50 Methanol:Water.[1]
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind brominated aromatics).
Part 4: Visualization of Logic & Workflow
Decision Tree: Method Selection
This diagram illustrates the logic used to select the Phenyl-Hexyl method over alternatives based on specific impurity profiles.
Caption: Decision logic prioritizing Phenyl-Hexyl phases when structural isomers are the critical quality attribute.
Analytical Workflow
The step-by-step execution flow for the recommended method.
Caption: Operational workflow from sample dissolution to final purity calculation.
Part 5: Scientific Validation & Troubleshooting
Mechanism of Action
The 3,3'-bipyridine core is less planar than 2,2'-bipyridine due to steric clashing between the H2 and H2' protons. However, the addition of bromine atoms at the 5 and 6' positions creates distinct electron density maps.
-
C18 Interaction: Relies solely on the hydrophobic surface area. Since the 5,5' and 5,6' isomers have nearly identical surface areas, C18 struggles to differentiate them.
-
Phenyl-Hexyl Interaction: The stationary phase phenyl rings engage in
stacking with the pyridine rings. The strength of this interaction is modulated by the electron-withdrawing bromine substituents. The asymmetric 5,6'-substitution pattern alters the dipole and the "fit" against the phenyl phase compared to the symmetric 5,5' impurity, resulting in different retention times.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Tf > 1.5) | Residual silanol interaction. | Ensure buffer concentration is at least 10mM. Lower pH to 3.0 if necessary.[4] |
| Retention Time Drift | Temperature fluctuation or MeOH evaporation. | Use a column oven (35°C). Cap solvent bottles tightly; MeOH is volatile. |
| Loss of Resolution | Column fouling or ACN contamination. | Wash column with 95% MeOH. Ensure no Acetonitrile is used in the mobile phase (it suppresses |
Part 6: References
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (Phenyl-hexyl columns show superior ability to separate polyphenyl isomers compared to C18).[5]
-
Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? (Guidance on using low pH and modern Type B silica to suppress silanol interactions for basic compounds).
-
Shimadzu. (2012).[1] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] (Technical report detailing the pi-pi interaction mechanism for separating positional isomers).
-
Advanced Materials Technology. (2020). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[7] (Demonstrates the unique selectivity of Phenyl-Hexyl phases for critical pairs).
-
MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives.[8] (Context on synthesis pathways and common isomeric impurities like 5,5'-dibromo-2,2'-bipyridine).
Sources
- 1. lcms.cz [lcms.cz]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. chromtech.com [chromtech.com]
- 7. halocolumns.com [halocolumns.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5,6'-Dibromo-3,3'-bipyridine
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5,6'-Dibromo-3,3'-bipyridine. Designed for researchers, chemists, and laboratory managers in the pharmaceutical and life sciences sectors, this document moves beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence. Our focus is on providing a self-validating system of protocols that protects both laboratory personnel and the environment.
Core Directive: Understanding the Hazard Profile
The disposal protocol for any chemical is fundamentally dictated by its inherent risks. This compound is a halogenated aromatic compound, a class of chemicals that requires careful management due to potential toxicity and environmental persistence.
The specific hazard profile, derived from Safety Data Sheet (SDS) analysis, mandates its treatment as hazardous waste. The presence of bromine atoms on the pyridine rings means that improper disposal, particularly via combustion at inadequate temperatures, can lead to the formation of hazardous byproducts like hydrogen bromide (HBr) gas and potentially polybrominated dibenzofurans.
| Hazard Classification & Data Summary | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
This table summarizes the primary hazards associated with this compound, necessitating specialized disposal.
Operational Protocol: From Benchtop to Final Disposal
The lifecycle of a chemical waste stream begins at the point of generation. Adherence to a strict, sequential protocol is non-negotiable.
Immediate Handling and Personal Protective Equipment (PPE)
All handling of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Essential PPE includes:
-
Gloves: Nitrile or other chemical-resistant gloves. Always double-glove when handling the pure solid.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk.
-
Lab Coat: A standard lab coat is required to protect against skin contact.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene or glass).
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Solid Waste Collection:
-
Carefully transfer excess solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Contaminated items such as weighing paper, gloves, and disposable plasticware must also be placed in this container. Avoid mixing with non-halogenated waste to prevent costly disposal complications.[1]
-
-
Container Management: Keep the hazardous waste container securely closed at all times, except when actively adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Spill Management and Decontamination
Accidental releases must be managed promptly and correctly to mitigate exposure and prevent environmental contamination.
Spill Cleanup
-
Evacuate and Secure: Ensure the immediate area is clear of personnel without appropriate PPE.
-
Containment: For a solid spill, gently cover the material with an absorbent powder (e.g., vermiculite or sand) to prevent aerosolization.
-
Collection: Carefully sweep up the spilled material and absorbent. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. Place all contaminated materials into the designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[2][3] All cleaning materials must be disposed of as hazardous waste.
Reusable Glassware Decontamination
Properly decontaminating glassware is essential for experimental integrity and safety.
-
Initial Rinse (Solvent): Rinse the glassware 2-3 times with an appropriate organic solvent (e.g., ethanol, acetone) to dissolve and remove residual this compound.[3] Collect these rinses as halogenated solvent waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.[3][4] Use a soft brush to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Final Rinse (Purified Water): Rinse 3-4 times with deionized or distilled water to remove any remaining inorganic ions.[2]
-
Drying: Allow glassware to air dry or place it in a drying oven.
Disposal Pathway and Regulatory Framework
The disposal of this compound is governed by national and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).
Waste Classification
While this compound is not specifically listed by name with its own EPA waste code, it must be managed as a hazardous waste. Its pyridine structure and bromine content align it with regulated classes of chemicals. For instance, pyridine is a listed hazardous waste (EPA Code D038 for toxicity and F005 as a spent solvent).[5] Therefore, waste containing this compound is classified as hazardous due to its chemical properties and structural alerts. It falls into the broad category of halogenated organic waste .
Disposal Decision Workflow
The following diagram illustrates the critical decision points from waste generation to final disposition.
Caption: Disposal workflow for this compound waste.
Final Treatment Technology: High-Temperature Incineration
The accepted and most effective disposal method for halogenated organic waste is high-temperature incineration.[6][7]
-
Mechanism of Destruction: Incineration at temperatures typically exceeding 1000°C in a rotary kiln ensures the complete thermal decomposition of the this compound molecule.[7] The key parameters for effective destruction are sufficient Time, Temperature, and Turbulence within the incinerator.[7]
-
Flue Gas Treatment: A critical component of this process is the treatment of the resulting flue gases. The combustion of brominated compounds produces hydrogen bromide (HBr), a corrosive and toxic acidic gas.[8] Licensed hazardous waste incinerators are equipped with wet scrubbers , which use a caustic solution (like sodium hydroxide) to neutralize the HBr, converting it into harmless salts and water before the gas is released into the atmosphere.[1][9] This prevents acid rain and reduces air pollution.
By adhering to these protocols, research organizations can ensure the safe handling and compliant disposal of this compound, building a foundation of trust and demonstrating a commitment to safety and environmental stewardship that extends beyond the product itself.
References
-
AFG Bioscience LLC. (2016). Safety Data Sheet: 2,3-Dibromo-5-chloropyridine. Retrieved from [Link]
-
University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
-
State of Hawaii, Department of Health. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. (2006). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Lab Manager. (2024). How to Clean Laboratory Glassware: A Comprehensive Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1982). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
Aerosol and Air Quality Research. (2024). Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System. Retrieved from [Link]
-
Torch-Air. (2024). Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
Envitech, Inc. (2021). Incinerator Scrubber. Retrieved from [Link]
-
DWK Life Sciences. (n.d.). General Advice for the Cleaning of Glassware. Retrieved from [Link]
-
European Industrial and Technical Rescources. (n.d.). Why High Temperature Incineration is vital. Retrieved from [Link]
Sources
- 1. Incinerator Scrubbers: Contaminant Chemistry, Scrubber Varieties [torch-air.com]
- 2. dwk.com [dwk.com]
- 3. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. 研究実験用ガラス器具の洗浄 [sigmaaldrich.com]
- 5. deq.mt.gov [deq.mt.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Why High Temperature Incineration is vital | Eurits [eurits.org]
- 8. researchgate.net [researchgate.net]
- 9. envitechinc.com [envitechinc.com]
Personal protective equipment for handling 5,6'-Dibromo-3,3'-bipyridine
CAS Registry Number: 942206-15-7 Chemical Family: Halogenated Nitrogen Heterocycles / Bipyridine Ligands Primary Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)
Part 1: Executive Safety Summary (Immediate Action)
Senior Scientist Note: Treat this compound not just as an irritant, but as a potent chelating agent with unknown long-term toxicological endpoints. Its structural similarity to other halogenated bipyridines suggests high stability and potential persistence. Do not handle on open benchtops.
Emergency Response Protocol
| Scenario | Immediate Action |
| Inhalation | Evacuate: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). |
| Skin Contact | Brush & Wash: Gently brush off dry powder. Wash skin with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption. |
| Eye Contact | Irrigate: Flush eyes with water for at least 15 minutes, lifting eyelids.[1] Remove contact lenses if present and easy to do.[2] |
| Ingestion | Rinse: Rinse mouth with water.[1][2] Do NOT induce vomiting. Seek immediate medical attention. |
| Spill (Solid) | Wet Wipe: Dampen a pad with water (or compatible solvent if necessary) to avoid dust generation. Wipe up and place in a sealed hazardous waste container. |
Part 2: Hazard Identification & Technical Analysis[2][3]
Physicochemical Hazard Profile
5,6'-Dibromo-3,3'-bipyridine is a solid, typically a white to off-white powder. As a functionalized bipyridine, it possesses two key risk factors:
-
Dust Generation: The fine powder form creates a significant inhalation hazard (H335).
-
Chelation Potential: Bipyridines can chelate essential metal ions in biological systems, potentially disrupting enzymatic functions.
GHS Classification (Verified via CAS 942206-15-7):
-
Acute Tox. 4 (H302): Harmful if swallowed.[2]
Reactivity & Storage Logic
-
Incompatibilities: Strong oxidizing agents, strong acids.[5]
-
Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials or foil-wrapped containers.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required to prevent moisture-induced degradation, although the bipyridine core is generally stable.
Part 3: Personal Protective Equipment (PPE) Matrix
The "Standard" PPE is insufficient. Because this compound is often dissolved in aggressive organic solvents (DCM, THF, DMF) for cross-coupling reactions, your PPE must resist both the solute and the solvent.
Glove Selection Protocol
-
Dry Solid Handling: Nitrile (0.11 mm minimum thickness).
-
Solution Handling: The solvent dictates the glove choice.
| Solvent System | Recommended Glove Material | Breakthrough Time | Scientific Rationale |
| Dry Powder | Nitrile (Disposable) | >480 min | Excellent particulate barrier; chemical resistance to solid is high. |
| Dichloromethane (DCM) | PVA (Polyvinyl alcohol) or Silver Shield® | >240 min | Nitrile degrades in <5 mins in DCM. Dissolved bipyridine penetrates skin rapidly via DCM. |
| THF / DMF | Butyl Rubber | >480 min | Standard nitrile offers poor protection against THF permeation. |
| Methanol/Ethanol | Nitrile (Double Gloved) | >240 min | Alcohol facilitates skin absorption; double gloving provides adequate buffer. |
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Decision Tree based on physical state and carrier solvent.
Part 4: Operational Protocols
Weighing & Transfer (The "Static" Risk)
Bipyridine powders are often electrostatic. This causes "fly-away" particles that can settle on balances and benchtops, creating invisible contact hazards.
Protocol:
-
Engineering Control: Isolate the balance inside a fume hood or a powder containment enclosure.
-
Anti-Static Measure: Use an anti-static gun or ionizer bar near the weighing boat to neutralize charge before dispensing.
-
Transfer: Do not use metal spatulas if high-purity metal-free conditions are required (to avoid iron contamination). Use PTFE-coated or ceramic spatulas.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) after weighing. Place the towel in solid hazardous waste.
Dissolution & Reaction Setup
Caution: The dissolution of halogenated bipyridines is often the step where exposure occurs due to splashing.
-
Vessel: Use round-bottom flasks with standard taper joints. Avoid beakers which allow vapor escape.
-
Addition: Add solvent to the solid, not solid to the solvent, to prevent displacement splashing.
-
Inerting: If using for cross-coupling (e.g., Suzuki, Stille), purge the vessel with Nitrogen/Argon before adding the catalyst, but after dissolving the ligand.
Part 5: Waste Disposal & Logistics
Regulatory Directive: this compound must be treated as Hazardous Chemical Waste . It is NOT sewer safe.
Waste Stream Classification
-
Solid Waste: Contaminated gloves, weighing boats, paper towels, and pure compound.
-
Label: "Hazardous Waste - Toxic Solids (Halogenated Pyridine Derivative)."
-
-
Liquid Waste: Reaction mixtures and mother liquors.
-
Segregation: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[6] The bipyridine content does not change the solvent classification but adds a "Toxic" hazard tag.
-
Disposal Workflow
Figure 2: RCRA-Compliant Disposal Workflow for Halogenated Heterocycles.
Part 6: References
-
Fisher Scientific. (2024). Safety Data Sheet: this compound (CAS 942206-15-7).[7] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 942206-15-7. Retrieved from [Link]
-
Vanderbilt University. (2024).[8] Chemical Safety Protocol: Halogenated Solvents and Reagents. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. testing.chemscene.com [testing.chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 5,6'-Dibromo-[3,3']-bipyridine,942206-15-7 [rovathin.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
